1-(2,5-Dimethylphenyl)-3-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-8-9-12(2)14(10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUJFRJDKXHEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304103 | |
| Record name | 1-(2,5-dimethylphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39128-25-1 | |
| Record name | NSC164206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,5-dimethylphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-3-(2,5-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Biological Activity of 1-(2,5-Dimethylphenyl)-3-phenylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(2,5-Dimethylphenyl)-3-phenylurea in biological systems. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related phenylurea derivatives to infer its likely biological targets and cellular effects. The core of this analysis points towards a probable role as a kinase inhibitor, impacting key signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide details these potential mechanisms, presents quantitative data from analogous compounds, outlines relevant experimental protocols for validation, and provides visual representations of the implicated signaling cascades and experimental workflows.
Introduction
The phenylurea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antihyperglycemic properties.[1][2] The compound this compound, belonging to this class, is of significant interest for its potential pharmacological applications. This guide aims to provide an in-depth, technical exploration of its probable mechanism of action by examining the established activities of structurally similar phenylurea derivatives. The central hypothesis is that this compound functions as an inhibitor of key protein kinases, thereby modulating critical cellular signaling pathways.
Postulated Mechanism of Action: Kinase Inhibition
A substantial body of evidence suggests that many phenylurea derivatives exert their biological effects through the inhibition of protein kinases.[1] These enzymes play a crucial role in signal transduction and are frequently dysregulated in diseases such as cancer.[3] The urea moiety is particularly adept at forming hydrogen bonds within the ATP-binding pocket of kinases, contributing to the inhibitory activity.[3] Based on the activities of analogous compounds, the primary molecular targets for this compound are likely to be receptor tyrosine kinases (RTKs) and downstream intracellular kinases.
Inhibition of c-Met and VEGFR-2 Signaling
Several studies have identified diphenylurea derivatives as potent dual inhibitors of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[4][5][6] Both c-Met and VEGFR-2 are key drivers of tumorigenesis, promoting cell proliferation, survival, invasion, and angiogenesis.[4] Inhibition of these receptors by phenylurea compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4]
A proposed signaling pathway illustrating the dual inhibition of c-Met and VEGFR-2 is presented below.
Figure 1: Postulated dual inhibition of c-Met and VEGFR-2 signaling pathways.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell survival and proliferation.[7][8][9] Phenylurea derivatives have been shown to suppress this pathway, often as a downstream consequence of RTK inhibition.[10] By inhibiting PI3K/Akt signaling, these compounds can lead to decreased cell growth and the induction of apoptosis.
A diagram illustrating the key components of the PI3K/Akt pathway and the likely point of intervention is provided below.
Figure 2: Overview of the PI3K/Akt signaling pathway and potential inhibition.
Potential Antimicrobial Activity
The 2,5-dimethylphenyl moiety is a structural feature found in various antimicrobial compounds.[11] Research on N-2,5-dimethylphenylthioureido acid derivatives, which are structurally related to the compound of interest, has demonstrated activity against multidrug-resistant Gram-positive pathogens.[11] The mechanism of antimicrobial action for this class of compounds is still under investigation but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.[12][13]
Quantitative Data from Analogous Phenylurea Derivatives
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the inhibitory concentrations (IC₅₀) of structurally related compounds against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Phenylurea Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| APPU2n | MCF-7 | Breast | 0.76 - 21.5 | [4] |
| PC-3 | Prostate | 1.85 - 3.42 | [4] | |
| 7i | A549 | Lung | 1.53 ± 0.46 | [14] |
| HCT-116 | Colorectal | 1.11 ± 0.34 | [14] | |
| PC-3 | Prostate | 1.98 ± 1.27 | [14] | |
| 16j | CEM | Leukemia | 0.38 - 4.07 | [15] |
| MCF-7 | Breast | 0.38 - 4.07 | [15] | |
| DU-145 | Prostate | 0.38 - 4.07 | [15] |
Table 2: Kinase Inhibitory Activity of Phenylurea Derivatives
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| APPU2f | c-MET | 24 | [4] |
| VEGFR-2 | 35 | [4] | |
| APPU2n | c-MET | 18 | [4] |
| VEGFR-2 | 24 | [4] | |
| Compound 7 | K562 (CML) | 38 (µM) | [4] |
| Compound 4 | VEGFR-2 | 190 | [6] |
| c-Met | 110 | [6] |
Recommended Experimental Protocols for Mechanism of Action Studies
To definitively elucidate the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.
Kinase Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of specific kinases.
Protocol:
-
Reagents and Materials: Purified recombinant kinase (e.g., c-Met, VEGFR-2), kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, this compound, positive control inhibitor, detection reagent (e.g., ADP-Glo™, TR-FRET).[16][17][18]
-
Procedure: a. Prepare serial dilutions of this compound and the positive control. b. In a microplate, add the kinase, substrate, and assay buffer. c. Add the test compound or control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature and time for the specific kinase. f. Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 3: General workflow for a biochemical kinase inhibition assay.
Cell Viability and Apoptosis Assays
These assays assess the cytotoxic and pro-apoptotic effects of the compound on cancer cells.
Protocol (Annexin V/Propidium Iodide Staining for Apoptosis):
-
Cell Culture: Culture cancer cells (e.g., MCF-7, A549) to logarithmic growth phase.
-
Treatment: Treat cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[14]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][19][20]
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Protocol (Propidium Iodide Staining and Flow Cytometry):
-
Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.[21][22]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[23][24]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]
Figure 4: Workflow for cell-based apoptosis and cell cycle analysis.
Conclusion
Based on the extensive research on structurally related phenylurea derivatives, it is highly probable that this compound acts as a kinase inhibitor, likely targeting pathways crucial for cancer cell proliferation and survival, such as the c-Met, VEGFR-2, and PI3K/Akt signaling cascades. Furthermore, the presence of the 2,5-dimethylphenyl moiety suggests potential antimicrobial properties. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypothesized mechanisms of action. Further investigation into this compound is warranted to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
The Enigmatic Biological Profile of N-(2,5-dimethylphenyl)-N'-phenylurea: A Technical Guide
Disclaimer: As of November 2025, publicly accessible scientific literature and databases contain limited to no specific biological activity data for the compound N-(2,5-dimethylphenyl)-N'-phenylurea (NSC 164206). This technical guide, therefore, outlines the potential biological activities based on the well-established profiles of structurally related phenylurea derivatives and provides a comprehensive framework of experimental protocols and workflows that would be necessary to elucidate its true biological function. The information presented herein is intended for research and drug development professionals and should be interpreted as a strategic guide for investigation, not as a definitive statement of the compound's properties.
Introduction
N-(2,5-dimethylphenyl)-N'-phenylurea is a small molecule belonging to the diaryl urea class. While this specific compound remains uncharacterized in terms of its biological effects, the phenylurea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and herbicidal effects. The 2,5-dimethylphenyl substitution pattern on one of the aryl rings and the unsubstituted phenyl group on the other provide a unique electronic and steric profile that could modulate its interaction with various biological targets. This guide will explore the plausible biological activities of N-(2,5-dimethylphenyl)-N'-phenylurea based on its structural class and detail the necessary experimental approaches to validate these hypotheses.
Potential Biological Activities and Targets
Based on the activities of analogous compounds, N-(2,5-dimethylphenyl)-N'-phenylurea could potentially exhibit the following biological effects. It is crucial to reiterate that these are speculative and require experimental verification.
Anticancer Activity
Many phenylurea derivatives are known to possess cytotoxic and antiproliferative properties against various cancer cell lines.
Potential Mechanisms:
-
Kinase Inhibition: Diaryl ureas are classic type II inhibitors of various protein kinases, including Raf kinases (B-Raf, c-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). They typically bind to the "DFG-out" (inactive) conformation of the kinase.
-
Induction of Apoptosis: Phenylurea compounds have been shown to induce programmed cell death in cancer cells through various mechanisms, including the activation of caspase cascades and disruption of mitochondrial function.
-
Cell Cycle Arrest: Inhibition of key cell cycle regulators could lead to arrest at different phases of the cell cycle, preventing cancer cell proliferation.
Enzyme Inhibition
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Some phenylurea derivatives have been identified as inhibitors of IDO1, an enzyme involved in tryptophan metabolism and a key target in cancer immunotherapy.
-
DNA Topoisomerase Inhibition: Certain asymmetrical ureas have demonstrated inhibitory activity against DNA topoisomerases I and II, enzymes crucial for DNA replication and repair.
-
Cytokinin Oxidase/Dehydrogenase (CKO) Inhibition: Phenylurea derivatives are known competitive inhibitors of CKO, a key enzyme in the degradation of cytokinins (plant hormones). While primarily relevant in plant biology, off-target effects in mammalian systems could be explored.
-
p38 MAP Kinase Inhibition: Substituted N,N'-diarylureas have been developed as potent inhibitors of p38 mitogen-activated protein kinase, a key regulator of inflammatory responses.
Antimicrobial Activity
The 2,5-dimethylphenyl moiety is a structural feature in some antimicrobial compounds. Therefore, N-(2,5-dimethylphenyl)-N'-phenylurea could potentially exhibit activity against bacteria and fungi.
Proposed Experimental Workflows
To systematically investigate the biological activity of N-(2,5-dimethylphenyl)-N'-phenylurea, a tiered screening approach is recommended. The following diagrams illustrate the logical flow of experiments.
Caption: Proposed experimental workflow for characterizing the biological activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in evaluating the biological activity of N-(2,5-dimethylphenyl)-N'-phenylurea.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which N-(2,5-dimethylphenyl)-N'-phenylurea inhibits the growth of a panel of cancer cell lines by 50% (GI50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: N-(2,5-dimethylphenyl)-N'-phenylurea is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The vehicle control wells receive the same concentration of DMSO.
-
Incubation: The cells are incubated with the compound for 48-72 hours.
-
MTT Assay:
-
10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2,5-dimethylphenyl)-N'-phenylurea against a specific protein kinase (e.g., B-Raf, VEGFR2).
Methodology:
-
Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
-
Data Analysis: The luminescence signal is measured, and the percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if N-(2,5-dimethylphenyl)-N'-phenylurea induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with N-(2,5-dimethylphenyl)-N'-phenylurea at its GI50 and 2x GI50 concentrations for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Potential Signaling Pathways
Should N-(2,5-dimethylphenyl)-N'-phenylurea prove to be a kinase inhibitor, it would likely modulate key cancer-related signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be inhibited.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Quantitative Data Summary (Hypothetical)
The following tables are templates for how quantitative data for N-(2,5-dimethylphenyl)-N'-phenylurea would be presented if it were available.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung | Data not available |
| HCT-116 | Colon | Data not available |
| MCF7 | Breast | Data not available |
| PC-3 | Prostate | Data not available |
Table 2: Enzyme Inhibition Data
| Target Enzyme | Assay Type | IC50 (µM) |
| B-Raf Kinase | Biochemical | Data not available |
| VEGFR2 Kinase | Biochemical | Data not available |
| IDO1 | Cell-based | Data not available |
Conclusion
While the biological activity of N-(2,5-dimethylphenyl)-N'-phenylurea remains to be elucidated, its chemical structure places it in a class of compounds with significant therapeutic potential. The experimental framework provided in this guide offers a clear path for its systematic investigation. Future research focused on the proposed cytotoxicity screening, target-based assays, and mechanism of action studies will be crucial in uncovering the true biological profile and potential therapeutic applications of this enigmatic molecule. The lack of current data represents a significant opportunity for novel discovery in the field of medicinal chemistry.
Investigating 1-(2,5-Dimethylphenyl)-3-phenylurea as a Potential IDO1 Enzyme Inhibitor: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunotherapeutic target, particularly in the field of oncology. Its role in tryptophan metabolism and the subsequent suppression of T-cell function marks it as a key driver of immune evasion in the tumor microenvironment. Phenylurea derivatives have shown promise as inhibitors of various enzymes, including IDO1. This technical guide outlines a proposed investigation into 1-(2,5-Dimethylphenyl)-3-phenylurea as a potential selective inhibitor of IDO1. We provide a comprehensive overview of the underlying biological rationale, detailed experimental protocols for synthesis and evaluation, and a framework for data interpretation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.
Introduction: The Rationale for Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process is a key component of the kynurenine pathway.[1][3] In normal physiological conditions, IDO1 helps maintain immune homeostasis and tolerance.[4][5]
However, many tumors overexpress IDO1, creating an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance.[4][5][6] The anti-tumor immune response is suppressed through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan can lead to the accumulation of uncharged tRNA, which is sensed by the stress-response kinase GCN2. This activation impairs T-cell activation and proliferation.[6]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the development of regulatory T-cells (Tregs) and suppressing the function of effector T-cells.[5][6]
Given its significant role in immune evasion, inhibiting IDO1 is a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[4] Phenylurea derivatives have been identified as a class of compounds with inhibitory activity against IDO1, making this compound a compound of interest for investigation.[6]
The IDO1 Signaling Pathway and Point of Inhibition
The overexpression of IDO1 in cancer cells or antigen-presenting cells (APCs) within the tumor microenvironment initiates a signaling cascade that leads to immune suppression. The proposed inhibitor, this compound, would act by directly binding to the IDO1 enzyme, preventing the conversion of tryptophan to N-formylkynurenine and thereby disrupting this immunosuppressive pathway at its origin.
Quantitative Data from Related Phenylurea Derivatives
While direct inhibitory data for this compound against IDO1 is not currently available in the literature, studies on structurally related phenylurea derivatives have demonstrated potent IDO1 inhibition. These compounds serve as a strong rationale for investigating the title compound.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Selectivity vs TDO | Reference |
| i12 | Phenylurea Derivative | IDO1 | 0.1 - 0.6 | Selective | [6] |
| i23 | Phenylurea Derivative | IDO1 | 0.1 - 0.6 | Selective | [6] |
| i24 | Phenylurea Derivative | IDO1 | 0.1 - 0.6 | Selective | [6] |
| 3g | N,N-diphenylurea Derivative | IDO1 | 1.73 ± 0.97 | Not Reported | [5] |
TDO (Tryptophan 2,3-dioxygenase) is another enzyme that catabolizes tryptophan. Selectivity for IDO1 over TDO is a desirable characteristic for targeted therapy.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent evaluation as an IDO1 inhibitor.
Synthesis of this compound
A common and effective method for the synthesis of N,N'-disubstituted ureas is the reaction of an amine with an isocyanate.
Materials:
-
2,5-Dimethylaniline
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 equivalent) in anhydrous THF.
-
To this stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate out of the solution.
-
Filter the solid product and wash with a small amount of cold acetone.
-
Dry the product under vacuum to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro IDO1 Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
This compound (test compound) dissolved in DMSO
-
Epacadostat (positive control inhibitor)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 320-325 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Dispense the reaction mixture into the wells of a 96-well plate.
-
Add varying concentrations of the test compound (e.g., in a serial dilution) or positive control to the wells. Include a DMSO-only control (no inhibition).
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate the plate at 65°C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Measure the absorbance of kynurenine at 320-325 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into compound permeability and activity in a more physiologically relevant system.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells).
-
Cell culture medium and supplements.
-
Interferon-gamma (IFNγ) to induce IDO1 expression.
-
This compound (test compound) dissolved in DMSO.
-
Epacadostat (positive control inhibitor).
-
Reagents for kynurenine detection (as in the cell-free assay).
-
96-well cell culture plates.
Protocol:
-
Seed the SK-OV-3 cells into a 96-well plate and allow them to attach overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.
-
Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of the test compound or positive control.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using the TCA hydrolysis and absorbance reading method described in section 4.2.
-
Determine the IC50 value by plotting the reduction in kynurenine production against the log of the inhibitor concentration.
Conclusion and Future Directions
The inhibition of the IDO1 enzyme represents a compelling strategy for overcoming immune suppression in the tumor microenvironment. Based on the demonstrated activity of related phenylurea derivatives, this compound is a promising candidate for investigation as a novel IDO1 inhibitor. The experimental protocols detailed in this guide provide a clear pathway for its synthesis and evaluation.
Successful demonstration of potent and selective IDO1 inhibition in these assays would warrant further investigation, including selectivity profiling against TDO, in vivo pharmacokinetic studies, and efficacy evaluation in preclinical cancer models, potentially in combination with immune checkpoint inhibitors. This line of inquiry could lead to the development of a new class of immunotherapeutic agents.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel phenylurea derivatives. The phenylurea scaffold is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][2] This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows to support ongoing research and development in this promising area.
General Synthesis of Phenylurea Derivatives
The synthesis of phenylurea derivatives typically involves the reaction of a substituted aniline with an isocyanate. A common and straightforward method is the nucleophilic addition of an amine to an isocyanate. Variations of this core reaction allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Experimental Protocol: Synthesis of 1-Aryl-3-phenylurea Derivatives
This protocol is a generalized procedure based on common synthetic routes.
-
Preparation of Isocyanate: A solution of a substituted aniline in a dry solvent (e.g., dichloromethane or toluene) is added dropwise to a solution of triphosgene in the same solvent at 0°C. The reaction mixture is stirred at room temperature until the formation of the corresponding isocyanate is complete, which can be monitored by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -NCO peak around 2250-2275 cm⁻¹).
-
Urea Formation: The resulting isocyanate solution is then added dropwise to a solution of another substituted aniline in a dry aprotic solvent (e.g., acetonitrile, DMF).[3]
-
Reaction Completion and Isolation: The reaction is stirred at room temperature or heated as needed for several hours (e.g., 4-8 hours).[3] After completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure phenylurea derivative.[4]
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1][5][6]
Bioactivity of Novel Phenylurea Derivatives
Phenylurea derivatives have been extensively studied for various biological activities. The following sections highlight key findings in anticancer, antimicrobial, and enzyme-inhibitory research.
Anticancer Activity
Diaryl ureas are prominent scaffolds in the design of anticancer agents, including clinically approved tyrosine kinase inhibitors like Sorafenib.[7] Research has focused on synthesizing novel derivatives with potent antiproliferative effects against a wide range of cancer cell lines.
Many newly synthesized phenylurea derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines, including those from leukemia, colon, renal, and breast cancers.[1] For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated significant efficacy, with some compounds showing potencies superior to paclitaxel and gefitinib in specific cell lines.[1] Another study identified 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (compound 7i) as a highly active agent against A549, HCT-116, and PC-3 cancer cells.[8]
Table 1: Antiproliferative Activity of Selected Phenylurea Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5a | 1-(4-Methylphenyl)-3-(4-(pyridin-3-yl)phenyl)urea derivative | Colon KM12 | 1.25 | [2] |
| CNS SNB-75 | 1.26 | [2] | ||
| Melanoma MDA-MB-435 | 1.41 | [2] | ||
| 5d | 1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)phenyl)urea derivative | Renal A498 | 1.26 | [2] |
| Melanoma SK-MEL-5 | 1.63 | [2] | ||
| Colon COLO 205 | 1.65 | [2] | ||
| 16j | N-3-bromoacetylaminophenyl-N'-(alkyl/aryl) urea | CEM (Leukemia) | 0.38 | [9] |
| MCF-7 (Breast) | 1.02 | [9] | ||
| LOVO (Colon) | 0.95 | [9] | ||
| 7i | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{{...}}phenyl}urea | A549 (Lung) | 1.53 ± 0.46 | [8] |
| HCT-116 (Colon) | 1.11 ± 0.34 | [8] |
| | | PC-3 (Prostate) | 1.98 ± 1.27 |[8] |
A key mechanism by which phenylurea derivatives exert their anticancer effects is the induction of apoptosis.[8] Compound 7i , for example, was found to induce apoptosis in A549 lung cancer cells in a concentration-dependent manner and caused cell cycle arrest at the G1 phase.[8]
References
- 1. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds [mdpi.com]
- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Data of 1-(2,5-Dimethylphenyl)-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(2,5-Dimethylphenyl)-3-phenylurea. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supplemented with established experimental protocols and analysis of characteristic spectral features based on related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₆N₂O
-
Molecular Weight: 240.30 g/mol
-
CAS Number: 39128-25-1
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Singlet | 1H | N-H (urea, adjacent to dimethylphenyl) |
| ~7.3 - 7.5 | Multiplet | 5H | Ar-H (phenyl ring) |
| ~7.0 - 7.2 | Multiplet | 3H | Ar-H (dimethylphenyl ring) |
| ~6.8 - 7.0 | Singlet | 1H | N-H (urea, adjacent to phenyl) |
| ~2.3 | Singlet | 3H | CH₃ (dimethylphenyl, position 2) |
| ~2.2 | Singlet | 3H | CH₃ (dimethylphenyl, position 5) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C =O (urea) |
| ~138 | C -N (phenyl) |
| ~136 | C -N (dimethylphenyl) |
| ~135 | C -CH₃ (dimethylphenyl, position 2) |
| ~130 | C -H (aromatic) |
| ~129 | C -H (aromatic) |
| ~128 | C -H (aromatic) |
| ~124 | C -H (aromatic) |
| ~121 | C -H (aromatic) |
| ~118 | C -H (aromatic) |
| ~21 | C H₃ (dimethylphenyl, position 2) |
| ~17 | C H₃ (dimethylphenyl, position 5) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H stretching (urea) |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (methyl) |
| ~1650 | Strong | C=O stretching (urea, Amide I band) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1550 | Medium | N-H bending (urea, Amide II band) |
| ~1240 | Medium | C-N stretching (urea) |
| ~750, ~690 | Strong | C-H out-of-plane bending (aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 240 | High | [M]⁺ (Molecular ion) |
| 134 | Medium | [C₉H₁₂N]⁺ |
| 119 | Medium | [C₆H₅NCO]⁺ |
| 106 | High | [C₇H₈N]⁺ |
| 91 | Medium | [C₇H₇]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak.
-
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
3.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or dissolved in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct inlet is common.
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. This is useful for determining the fragmentation pattern and molecular weight.
-
Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). This is a softer ionization technique that often keeps the molecular ion intact.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic data and analytical procedures for this compound. It is intended to assist researchers in the identification, characterization, and quality control of this compound. Experimental verification of the predicted data is highly recommended for any research or development application.
In Silico Docking of 1-(2,5-Dimethylphenyl)-3-phenylurea: A Technical Guide for Drug Discovery
This technical guide provides a comprehensive overview of the in silico docking studies of 1-(2,5-Dimethylphenyl)-3-phenylurea and its analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the methodologies, data presentation, and visualization of the molecular interactions that underpin the therapeutic potential of this class of compounds.
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The 1,3-diphenylurea scaffold, in particular, has been identified as a key pharmacophore in the development of inhibitors for various enzymatic targets. In silico molecular docking has emerged as a powerful tool to predict the binding modes and affinities of these compounds, thereby accelerating the drug discovery process. This guide focuses on this compound, a representative molecule, to illustrate the application of computational techniques in elucidating its mechanism of action and guiding the design of more potent derivatives.
Synthesis of Phenylurea Derivatives
The synthesis of 1,3-disubstituted ureas is typically achieved through a straightforward and efficient reaction. A common method involves the reaction of an isocyanate with a primary or secondary amine.
General Experimental Protocol for Synthesis
A general procedure for the synthesis of this compound and its analogs involves the reaction of a substituted phenyl isocyanate with a corresponding aniline in an appropriate solvent.
Materials:
-
Substituted phenyl isocyanate (e.g., Phenyl isocyanate)
-
Substituted aniline (e.g., 2,5-Dimethylaniline)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in the chosen anhydrous solvent, the substituted phenyl isocyanate (1.0-1.2 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from 1 to several hours, monitored by Thin Layer Chromatography (TLC).[1][2][3]
-
Upon completion of the reaction, the solvent is often removed under reduced pressure.
-
The resulting solid precipitate is typically collected by filtration, washed with a non-polar solvent (e.g., n-hexane) to remove unreacted starting materials, and then dried.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,3-disubstituted urea derivative.
The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2][4]
In Silico Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.
Potential Protein Targets for Phenylurea Derivatives
Based on extensive research on phenylurea derivatives, several protein targets have been identified as relevant for their biological activity. These include, but are not limited to:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): An important immunotherapeutic target in cancer.[5][6]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes involved in the breakdown of neurotransmitters, relevant for Alzheimer's disease.[7]
-
α-Glycosidase: An enzyme involved in carbohydrate digestion, a target for anti-diabetic drugs.[7]
-
Soluble Epoxide Hydrolase (sEH): An enzyme involved in the metabolism of signaling lipids, with implications for inflammation and hypertension.[1]
-
VEGFR-2 and c-Met: Tyrosine kinase receptors involved in angiogenesis and cancer progression.[4]
Experimental Protocol for Molecular Docking
The following protocol outlines a typical workflow for performing in silico docking studies of phenylurea derivatives against a protein target, using IDO1 as an example.
Software and Tools:
-
Molecular Modeling Software: Discovery Studio, PyMOL, Chimera[5][8]
-
Docking Software: AutoDock Vina, CDOCKER, Molegro Virtual Docker[5][8][9]
-
Protein Data Bank (PDB): for obtaining the 3D structure of the target protein.
Procedure:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., IDO1, PDB ID: 6AZV) is downloaded from the Protein Data Bank.[5]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the ligand, this compound, is drawn using a chemical drawing software.
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
The prepared ligand and protein files are loaded into the docking software.
-
The binding site (or active site) on the protein is defined. This is often based on the location of the co-crystallized ligand in the original PDB file or identified using pocket detection algorithms.
-
The docking algorithm is run to generate a series of possible binding poses of the ligand within the protein's active site.
-
The docking poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6]
-
-
Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.
-
The docking scores are used to rank the binding affinity of the compound and its analogs.
-
Quantitative Data
The following tables summarize quantitative data from studies on various phenylurea derivatives, highlighting their inhibitory activities and predicted binding affinities against different protein targets.
Table 1: Inhibitory Activity of Phenylurea Derivatives against Various Enzymes
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| i12 | IDO1 | 0.1 - 0.6 | [5] |
| i23 | IDO1 | 0.1 - 0.6 | [5] |
| i24 | IDO1 | 0.1 - 0.6 | [5] |
| 3g | IDO1 | 1.73 ± 0.97 | [6] |
| 11d | AChE | - | [7] |
| 11d | BChE | - | [7] |
| 11a | α-Gly | - | [7] |
Note: For compounds 11d and 11a, Ki values were reported instead of IC₅₀. The ranges were 40.73 ± 6.54 to 87.05 ± 16.98 µM for AChE, 29.17 ± 4.88 to 124.03 ± 22.43 µM for BChE, and 3.66 ± 0.93 to 26.33 ± 5.05 µM for α-Gly.[7]
Table 2: Molecular Docking Scores of Phenylurea Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| 11d | AChE | -8.81 | [7] |
| 11d | BChE | -3.52 | [7] |
| 11a | α-Gly | -2.98 | [7] |
| 3a | IDO1 | -6.424 | [6] |
| 3b | IDO1 | -6.292 | [6] |
| 3f | IDO1 | -7.665 | [6] |
| 3g | IDO1 | -6.876 | [6] |
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the in silico study of this compound.
Caption: Workflow for a typical in silico molecular docking study.
Caption: Simplified IDO1 signaling pathway and its inhibition.
Conclusion
In silico docking studies are an indispensable component of modern drug discovery, providing valuable insights into the molecular interactions between ligands and their protein targets. For this compound and its analogs, these computational approaches have been instrumental in identifying potential therapeutic targets and elucidating their binding mechanisms. The methodologies and data presented in this guide serve as a foundation for researchers to further explore the therapeutic potential of this promising class of compounds. The continued application of in silico techniques will undoubtedly accelerate the development of novel and effective drugs based on the phenylurea scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 7. Synthesis, molecular docking, and biological activities of new cyanopyridine derivatives containing phenylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of the 2,5-Dimethylphenyl Scaffold in Antimicrobial Compounds
The 2,5-dimethylphenyl scaffold is a key structural motif in medicinal chemistry, recognized for its contribution to the biological activity of various compounds.
Executive Summary: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 2,5-dimethylphenyl scaffold has emerged as a privileged structure in the design of new antimicrobial compounds. This technical guide provides a comprehensive overview of its role, covering synthesis strategies, spectrum of activity, structure-activity relationships, and mechanisms of action. Derivatives incorporating this scaffold, such as novel thiazoles and chalcones, have demonstrated significant efficacy, particularly against multidrug-resistant Gram-positive bacteria and pathogenic fungi. This document summarizes key quantitative data, details essential experimental protocols, and provides visual diagrams of synthetic and experimental workflows to support researchers, scientists, and drug development professionals in this critical area.
Introduction to the 2,5-Dimethylphenyl Scaffold
The 2,5-dimethylphenyl group is an aromatic scaffold characterized by a benzene ring substituted with two methyl groups at positions 2 and 5. This structural unit is a feature in a variety of biologically active molecules, including established therapeutic agents like the antibacterial drug linezolid.[1] Its prevalence in medicinal chemistry stems from the influence of the methyl groups on the molecule's overall physicochemical properties, such as lipophilicity, metabolic stability, and steric profile, which in turn can enhance target binding and pharmacokinetic parameters.[1]
Recent research has focused on leveraging this scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.[1] Compounds bearing the 2,5-dimethylphenyl moiety have shown a wide range of antimicrobial activities, including antibacterial and antifungal effects, making it a promising starting point for further drug discovery efforts.[1]
Synthesis of Antimicrobial Compounds
The 2,5-dimethylphenyl scaffold is typically incorporated into larger, more complex molecules to achieve antimicrobial activity. Two prominent classes of such compounds are thiazole derivatives and chalcones.
A versatile method for creating bioactive thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the synthesis of N-2,5-dimethylphenylthioureido acid derivatives, the process starts with a precursor like 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, which is then reacted with various α-bromoacetophenones to yield a series of 4-substituted thiazoles.[1][2]
Caption: General workflow for Hantzsch thiazole synthesis.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of antimicrobials. 2',5'-dimethyl phenyl chalcones are synthesized via a base-catalyzed Crossed-Aldol (Claisen-Schmidt) condensation. This reaction involves the condensation of 2,5-dimethyl acetophenone with various substituted benzaldehydes in the presence of a base like sodium hydroxide in an ethanol solvent.[3] This method is efficient, often resulting in high yields of the desired chalcone derivatives.[3]
Caption: Synthesis of 2',5'-dimethyl phenyl chalcones.
Antimicrobial Spectrum of Activity
Compounds featuring the 2,5-dimethylphenyl scaffold have demonstrated a targeted, yet potent, spectrum of antimicrobial activity.
A notable characteristic of the recently synthesized N-2,5-dimethylphenylthioureido acid derivatives is their selective and potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1] Specifically, compounds designated 3h (bearing a 3,4-dichlorophenyl moiety), 3j , and 7 have shown favorable activity against methicillin-resistant Staphylococcus aureus (MRSA), tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant Enterococcus faecium.[1][2][4]
Conversely, these novel thiazole derivatives exhibited a lack of significant activity against a panel of multidrug-resistant Gram-negative pathogens, including K. pneumoniae, P. aeruginosa, A. baumannii, and E. coli, with Minimum Inhibitory Concentration (MIC) values exceeding 64 µg/mL.[1] This selectivity suggests the existence of specific targets within Gram-positive bacteria.
The antifungal potential of this scaffold is also significant. Several derivatives have shown broad-spectrum activity against drug-resistant Candida species.[1][4] For instance, compounds 9f and 14f were effective against multiple resistant Candida strains, while ester 8f demonstrated greater activity against the emerging pathogen Candida auris than the commonly used antifungal drug fluconazole.[1][2]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) values. The following tables summarize the reported data for key derivatives.
Table 1: Antibacterial Activity (MIC, µg/mL) of Selected N-2,5-Dimethylphenylthioureido Derivatives
| Compound | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3h | S. aureus | Methicillin/Tedizolid/Linezolid-Resistant | Favorable Activity | [1][2] |
| 3j | S. aureus | Methicillin/Tedizolid/Linezolid-Resistant | Favorable Activity | [1][2] |
| 7 | S. aureus | Methicillin/Tedizolid/Linezolid-Resistant | Favorable Activity | [1][2] |
| 3h, 3j, 7 | E. faecium | Vancomycin-Resistant | Favorable Activity | [1][2] |
| 1-17 | K. pneumoniae, P. aeruginosa, A. baumannii, E. coli | Multidrug-Resistant | > 64 | [1] |
Note: "Favorable Activity" is reported in the source, but specific MIC values for these resistant strains were not detailed in the abstract.
Table 2: Antifungal Activity (MIC, µg/mL) of Selected N-2,5-Dimethylphenylthioureido Derivatives
| Compound | Target Organism | Resistance Profile | Activity Relative to Control | Reference |
|---|---|---|---|---|
| 9f | Candida strains | Drug-Resistant | Broad-spectrum activity | [1][2][4] |
| 14f | Candida strains | Drug-Resistant | Broad-spectrum activity | [1][2][4] |
| 8f | Candida auris | - | > Fluconazole | [1][2][4] |
Note: Specific MIC values were not provided in the source abstracts.
Mechanism of Action
While the exact mechanisms for all compounds are under investigation, molecular modeling and in-silico studies of related structures, such as chalcones, suggest a potential target.
Molecular docking studies on 2',5'-dimethyl phenyl chalcones have indicated that they may exert their antimicrobial effect by inhibiting dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides required for DNA replication and repair.[5][6] By blocking this enzyme, the compounds can halt bacterial and fungal proliferation. This mechanism is utilized by established antimicrobial drugs like trimethoprim.[5]
Caption: Proposed inhibition of the DHFR pathway.
Structure-Activity Relationships (SAR)
SAR investigations of N-2,5-dimethylphenylthioureido acid derivatives have revealed that modifications to different parts of the molecule significantly influence antimicrobial activity.[1]
-
Carboxylic Acid Moiety: Alterations to the carboxylic acid group have a direct impact on the compound's biological efficacy.[1]
-
Thiazole Ring Substituents: The nature of the substituent at the 4-position of the thiazole ring is critical. For example, compound 3h , which features a 3,4-dichlorophenyl group, displays potent activity against resistant S. aureus.[1] This suggests that electron-withdrawing groups or specific steric arrangements in this position can enhance antibacterial properties.
Caption: Key SAR insights for thiazole derivatives.
Key Experimental Protocols
The antimicrobial activity of these compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
The MIC for bacterial strains is determined according to the CLSI document M07-A8.[7][8][9] This protocol involves preparing serial dilutions of the test compounds in 96-well microplates, inoculating them with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL), and incubating for 16-20 hours at 35°C. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
For fungal pathogens, the MIC is determined following the CLSI M27-A3 guidelines.[10][11][12] The procedure is similar to the antibacterial assay but uses a specific culture medium (RPMI/MOPS broth) and a standardized fungal inoculum. Plates are typically incubated at 35°C for 24 hours. The MIC is the lowest concentration that causes a significant reduction in fungal growth compared to a drug-free control.
Caption: Standardized workflow for MIC determination.
Conclusion
The 2,5-dimethylphenyl scaffold is a highly valuable core for the design and synthesis of novel antimicrobial agents. Compounds built around this moiety, particularly thiazole and chalcone derivatives, have demonstrated potent and selective activity against clinically relevant, drug-resistant Gram-positive bacteria and pathogenic fungi. The established synthetic routes are robust, and the clear structure-activity relationships provide a rational basis for further optimization. The likely mechanism of action via DHFR inhibition presents a validated pathway for antimicrobial intervention. Continued exploration of this scaffold is a promising strategy in the ongoing effort to develop new treatments to address the global challenge of antimicrobial resistance.
References
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. webstore.ansi.org [webstore.ansi.org]
A Guide to the Preliminary Toxicity Assessment of Novel Phenylurea Compounds: A Case Study Approach for 1-(2,5-Dimethylphenyl)-3-phenylurea
Introduction to Phenylurea Compounds and Potential Toxicity
Substituted phenylureas are a class of organic compounds with a wide range of industrial and agricultural applications, most notably as herbicides.[1][2] Their primary mechanism of action in plants is the inhibition of photosynthesis.[2][3] While generally considered to have low acute toxicity in mammals, comprehensive toxicological assessment is crucial for any novel compound intended for development.[2] Concerns regarding the environmental persistence and potential for endocrine-disrupting effects of some phenylurea herbicides have been raised.
Analog-Based Toxicity Data
In the absence of specific data for 1-(2,5-Dimethylphenyl)-3-phenylurea, we can infer potential toxicity by examining related compounds. The following table summarizes acute oral toxicity data for several substituted phenylurea herbicides.
| Compound | CAS Number | Test Species | Oral LD50 |
| Diuron | 330-54-1 | Rat | 3400 mg/kg |
| Monuron | 150-68-5 | Rat | 1500 - 2300 mg/kg |
| Isoproturon | 34123-59-6 | Rat | >4640 mg/kg |
| Fenuron | 101-42-8 | Rat | 6400 mg/kg |
| Linuron | 330-55-2 | Rat | 1500 - 5000 mg/kg |
This data is compiled from various sources and should be used for comparative purposes only.
Studies on isoproturon have indicated that subacute exposure in male rats can lead to a decrease in body weight and an increase in the weight of the liver, kidney, and heart at higher doses.[4] Histopathological changes observed included hepatocellular degeneration, focal necrosis in the liver, glomerular and tubular degeneration in the kidney, and retardation of spermatogenesis.[4]
Proposed Experimental Protocols for Preliminary Toxicity Assessment
The following are generalized protocols for the preliminary toxicological evaluation of a novel phenylurea compound like this compound.
3.1. Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of the test substance.
-
Test Animals: Female rats, typically nulliparous and non-pregnant.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the test substance is administered by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
The animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
The study is conducted in a stepwise manner, with the results of each step determining the next.
-
-
Endpoint: The LD50 (median lethal dose) is estimated, and the substance is classified according to the Globally Harmonized System (GHS).
3.2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic potential of the test substance on a cell line (e.g., HepG2 for hepatotoxicity).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test substance for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria will reduce MTT to formazan, which is then solubilized.
-
The absorbance of the formazan solution is measured using a microplate reader.
-
-
Endpoint: The IC50 (half-maximal inhibitory concentration) is calculated to determine the concentration at which the substance causes 50% cell death.
3.3. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
-
Objective: To assess the mutagenic potential of the test substance.
-
Procedure:
-
Histidine-dependent strains of Salmonella typhimurium are used.
-
The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
4.1. Proposed Experimental Workflow
4.2. Phenylurea Herbicide Mechanism of Action
Conclusion
While specific toxicological data for this compound is not currently available, a robust preliminary assessment can be designed based on established methodologies and data from analogous substituted phenylurea compounds. The proposed experimental workflow, encompassing in vitro and in vivo assays, provides a solid foundation for evaluating the potential risks associated with this novel compound. Further studies would be required to fully characterize its toxicity profile.
References
Methodological & Application
Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol and application notes for the preparation of 1-(2,5-Dimethylphenyl)-3-phenylurea. The primary synthetic route involves the reaction of 2,5-dimethylaniline with phenyl isocyanate. Phenylurea derivatives are a significant class of compounds with diverse applications, notably as herbicides and as scaffolds in the development of novel therapeutics, including enzyme inhibitors for cancer therapy. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Substituted phenylureas represent a versatile class of organic compounds with a wide range of biological activities. Their structural motif allows for hydrogen bonding interactions, making them effective binders to biological targets. Consequently, they have been extensively explored as herbicides, insecticides, and more recently, as potent enzyme inhibitors in medicinal chemistry.[1][2] Specifically, various phenylurea derivatives have shown promise as inhibitors of enzymes such as transketolase and indoleamine 2,3-dioxygenase 1 (IDO1), which are implicated in cancer progression.[1][2]
The synthesis of this compound is a representative example of the formation of a diarylurea. The straightforward and high-yielding nature of the reaction between an aniline and an isocyanate makes this class of compounds readily accessible for further investigation and derivatization in drug discovery programs.
Synthetic Pathway
The synthesis of this compound is achieved through the nucleophilic addition of the amino group of 2,5-dimethylaniline to the electrophilic carbonyl carbon of phenyl isocyanate.
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol is a general guideline and can be adapted based on laboratory conditions and scale.
Materials:
-
2,5-Dimethylaniline (99%)
-
Phenyl Isocyanate (98%)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-dimethylaniline (1.0 equivalent). Dissolve the aniline in anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: While stirring the solution at room temperature, add phenyl isocyanate (1.0 equivalent) dropwise via a dropping funnel. An exothermic reaction may be observed. To control the reaction temperature, the flask can be cooled in an ice bath during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,5-dimethylaniline) is consumed. A typical reaction time is 1-3 hours.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Column Chromatography: If necessary, purify the product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39128-25-1 | [3][4] |
| Molecular Formula | C₁₅H₁₆N₂O | [3][4] |
| Molecular Weight | 240.30 g/mol | [4] |
| Boiling Point | 291.6 °C at 760 mmHg | [4] |
| Density | 1.187 g/cm³ | [4] |
Table 2: Spectroscopic Data (Expected)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlets), N-H protons (broad singlets). |
| ¹³C NMR | Aromatic carbons, methyl carbons, and a carbonyl carbon signal. |
| IR (Infrared) | N-H stretching vibrations, C=O (urea) stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Application Notes
Phenylurea derivatives have garnered significant interest in both the agrochemical and pharmaceutical industries.
-
Herbicidal Activity: Many substituted phenylureas are potent herbicides that act by inhibiting photosynthesis in weeds.[1] This biological activity is a key area of investigation for new agrochemicals.
-
Drug Development: In the realm of drug discovery, the phenylurea scaffold is a privileged structure. It is present in several approved drugs and clinical candidates. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.
-
Enzyme Inhibition: Phenylurea derivatives have been designed and synthesized as inhibitors of various enzymes. For instance, they have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[2][5] They have also been investigated as inhibitors of transketolase, another potential target for anticancer drugs.[1][6]
-
Kinase Inhibitors: The phenylurea motif is a common feature in a number of kinase inhibitors used in oncology.
-
The synthesis of this compound provides a valuable starting point for the creation of libraries of related compounds for structure-activity relationship (SAR) studies in these therapeutic areas.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H16N2O | CID 295050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 6. Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening | PLOS One [journals.plos.org]
Application Notes and Protocols for 1-(2,5-Dimethylphenyl)-3-phenylurea in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dimethylphenyl)-3-phenylurea is a small molecule compound belonging to the phenylurea class, a chemical scaffold known for its diverse biological activities. Phenylurea derivatives have been investigated for various therapeutic applications, including as anticancer agents. Several analogs have demonstrated potent inhibition of key signaling pathways involved in tumor growth and proliferation.
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation using a colorimetric assay. Additionally, we present a plausible mechanism of action based on the known targets of structurally related phenylurea compounds, focusing on the inhibition of receptor tyrosine kinases (RTKs) that are critical for cancer cell survival and proliferation.
Disclaimer: The following protocols and pathway information are based on standard laboratory procedures and the known activities of structurally similar phenylurea derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Hypothetical Mechanism of Action
While the specific molecular targets of this compound are yet to be fully elucidated, many phenylurea-based compounds are known to function as kinase inhibitors. Based on this, a plausible mechanism of action is the inhibition of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition Factor (c-MET). These receptors are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and angiogenesis.[1][2][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1]
Caption: Plausible signaling pathway inhibition by this compound.
Data Presentation
The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Below is a table summarizing hypothetical IC₅₀ values.
| Cell Line | Cancer Type | Doubling Time (approx.) | Seeding Density (cells/well) | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 22 hours | 5,000 | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 20 hours | 8,000 | 8.2 |
| HeLa | Cervical Adenocarcinoma | 18 hours | 4,000 | 15.8 |
| HepG2 | Hepatocellular Carcinoma | 24 hours | 10,000 | 10.1 |
Experimental Protocols
A widely used method to assess cell proliferation and cytotoxicity is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[4]
Protocol: MTT Cell Proliferation Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution with complete culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the highest concentration does not exceed 0.5% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of the prepared working concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the test compounds) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell line and experimental design.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate the plate at room temperature in the dark for at least 2 hours, ensuring complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package (e.g., GraphPad Prism).
-
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenylurea compounds as agricultural herbicides. This document includes detailed information on their mechanism of action, quantitative efficacy data, and standardized protocols for experimental evaluation.
Introduction to Phenylurea Herbicides
Phenylurea herbicides are a class of chemical compounds widely used in agriculture for the selective and non-selective control of a broad spectrum of annual and perennial weeds.[1] Introduced in the mid-20th century, these herbicides are valued for their effectiveness in various crops, including cereals, corn, soybeans, and cotton.[1] Their primary mode of action is the inhibition of photosynthesis, a vital process for plant growth and survival.[1][2]
Mechanism of Action: Inhibition of Photosystem II
The herbicidal activity of phenylurea compounds stems from their ability to disrupt the photosynthetic electron transport chain in plants.[1][2] Specifically, they act as potent inhibitors of Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.
Phenylurea herbicides bind to the D1 protein within the PSII complex, at a specific site known as the QB-binding niche.[3][4] This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ.[5] This interruption of the electron flow halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. The blockage of electron transport leads to the accumulation of highly reactive oxygen species, which cause lipid peroxidation and subsequent damage to cell membranes, ultimately leading to plant death.[1][5]
Key amino acid residues within the D1 protein, such as Serine-264, Alanine-251, Phenylalanine-255, and Leucine-271, have been identified as crucial for herbicide binding.[4][6][7]
Below is a diagram illustrating the signaling pathway of PSII inhibition by phenylurea herbicides.
Quantitative Efficacy Data
The efficacy of phenylurea herbicides is commonly quantified by determining the concentration that causes a 50% inhibition of a specific biological process, such as growth (EC50) or a photosynthetic parameter (IC50). These values vary depending on the specific herbicide, target weed species, and experimental conditions.
Table 1: Inhibitory Concentration (IC50/EC50) of Common Phenylurea Herbicides
| Herbicide | Target Organism/Process | Endpoint | IC50 / EC50 (µg/L) | Reference(s) |
| Diuron | Freshwater Biofilms | Photosynthesis Inhibition | 12.7 - 25.6 | [8] |
| Diuron | Chlamydomonas reinhardtii | Photosynthesis Inhibition | 2 | [9] |
| Linuron | Androgen Receptor Binding | Inhibition | 2.8 µM | [10] |
| Linuron | Testosterone Synthesis | Inhibition | 51.1 µM | [10] |
Table 2: Recommended Application Rates for Selected Phenylurea Herbicides in Major Crops
| Herbicide | Crop | Application Timing | Typical Rate (kg a.i./ha) | Reference(s) |
| Diuron | Corn | Pre-emergence | 0.8 - 2.4 | [11] |
| Diuron | Soybean | Pre-emergence | 0.8 - 1.6 | [11] |
| Linuron | Corn | Pre-emergence | 0.5 - 1.5 | [11] |
| Linuron | Soybean | Pre-emergence | 0.5 - 1.25 | [11] |
| Isoproturon | Wheat | Pre/Post-emergence | 1.0 - 1.5 |
Note: Application rates can vary significantly based on soil type, weed pressure, and local regulations. Always consult the product label for specific recommendations.
Experimental Protocols
Protocol for Whole-Plant Pot Bioassay
This protocol is designed to assess the herbicidal efficacy of phenylurea compounds on target weed species in a controlled greenhouse environment.
Objective: To determine the dose-response of a weed species to a phenylurea herbicide.
Materials:
-
Seeds of the target weed species
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix
-
Phenylurea herbicide stock solution
-
Greenhouse with controlled temperature, light, and humidity
-
Sprayer calibrated to deliver a consistent volume
-
Analytical balance and volumetric flasks
Procedure:
-
Seed Germination and Seedling Establishment:
-
Sow a predetermined number of seeds (e.g., 10-20) of the target weed species in each pot.
-
Water the pots as needed and allow the seedlings to grow to a specific stage (e.g., 2-3 true leaves).[12]
-
Thin the seedlings to a uniform number per pot (e.g., 5 plants) a few days before herbicide application.
-
-
Herbicide Preparation and Application:
-
Prepare a series of herbicide dilutions from the stock solution to create a dose-response curve (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x the recommended field rate).
-
Include a non-ionic surfactant if required by the herbicide formulation.
-
Apply the herbicide solutions evenly to the respective pots using a calibrated sprayer.[13] Ensure uniform coverage of the foliage.
-
-
Data Collection and Analysis:
-
Place the treated pots in the greenhouse in a randomized complete block design.
-
Assess visual injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Analyze the data using a non-linear regression model to determine the herbicide dose that causes a 50% reduction in growth (GR50) or biomass (ED50).
-
Protocol for Chlorophyll Fluorescence Measurement
This protocol measures the effect of phenylurea herbicides on the photosynthetic efficiency of plants by analyzing chlorophyll fluorescence.
Objective: To rapidly assess the inhibition of Photosystem II by phenylurea compounds.
Materials:
-
Healthy, well-watered plants of the target species
-
Phenylurea herbicide solution
-
Portable chlorophyll fluorometer (e.g., PAM fluorometer)
-
Leaf clips
-
Dark adaptation clips or a dark room
Procedure:
-
Plant Treatment:
-
Treat the plants with the phenylurea herbicide solution as described in the whole-plant bioassay protocol or by applying it to individual leaves.
-
Include an untreated control group.
-
-
Dark Adaptation:
-
Before measurement, dark-adapt the leaves for a minimum of 30 minutes.[14] This is crucial to ensure that all reaction centers of PSII are open.
-
-
Fluorescence Measurement:
-
Attach the leaf clip of the fluorometer to the dark-adapted leaf.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).
-
The fluorometer's software will calculate the maximum quantum yield of PSII photochemistry (Fv/Fm), where Fv = Fm - Fo.[14]
-
-
Data Collection and Analysis:
-
Perform measurements at different time points after herbicide application (e.g., 1, 6, 24, 48 hours) to observe the progression of inhibition.[14]
-
Compare the Fv/Fm values of the treated plants to the control plants. A decrease in the Fv/Fm ratio indicates inhibition of PSII.
-
Calculate the percentage of inhibition for each treatment and time point.
-
Conclusion
Phenylurea herbicides remain a significant tool in modern weed management due to their effective inhibition of photosynthesis in a wide range of weed species. Understanding their mechanism of action and employing standardized protocols for their evaluation are crucial for their responsible and effective use in agriculture and for the development of new herbicidal compounds. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in this field.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Monuron [sitem.herts.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Molecular modelling studies on the binding of phenylurea inhibitors to the D 1 protein of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]
- 9. Microalgae-Based Fluorimetric Bioassays for Studying Interferences on Photosynthesis Induced by Environmentally Relevant Concentrations of the Herbicide Diuron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. canr.msu.edu [canr.msu.edu]
- 12. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 13. cambridge.org [cambridge.org]
- 14. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Phenylurea-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylurea-based compounds represent a versatile class of molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cell proliferation and survival, such as indoleamine 2,3-dioxygenase 1 (IDO1), vascular endothelial growth factor receptor 2 (VEGFR-2), and c-Met.[2][3] This document provides detailed experimental protocols for the in vivo evaluation of phenylurea-based compounds, focusing on anti-tumor efficacy, pharmacokinetic profiling, and acute toxicity assessment.
Key Signaling Pathways
Phenylurea derivatives have been shown to modulate multiple signaling pathways involved in cancer progression. Understanding these pathways is critical for designing and interpreting in vivo studies.
Caption: Signaling pathways commonly targeted by phenylurea-based compounds.
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
This protocol describes the use of a xenograft mouse model to evaluate the anti-tumor activity of a phenylurea-based compound.
Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo anti-tumor efficacy study.
Materials:
-
Phenylurea-based compound
-
Vehicle (e.g., 0.5% CMC)[2]
-
Cancer cell line (e.g., B16F10 melanoma, PAN02 pancreatic cancer)[2]
-
Male C57BL/6 mice (6-8 weeks old)[2]
-
Sterile saline solution
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Tumor Growth and Grouping:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Compound Administration:
-
Prepare the phenylurea compound in the appropriate vehicle.
-
Administer the compound orally (e.g., 15-30 mg/kg) or via the desired route daily.[2]
-
The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Record the body weight of each mouse every 2-3 days to monitor toxicity.[2]
-
-
Endpoint and Analysis:
-
Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.[2]
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (g) ± SD |
| Vehicle Control | - | 1500 ± 250 | - | +1.5 ± 0.5 |
| Compound X | 15 | 890 ± 180 | 40.7 | +1.2 ± 0.6 |
| Compound X | 30 | 650 ± 150 | 56.7 | +0.8 ± 0.7 |
| Positive Control | Varies | Varies | Varies | Varies |
Pharmacokinetic (PK) Study
This protocol outlines the procedure for determining the pharmacokinetic profile of a phenylurea-based compound in mice.[2]
Workflow for a Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
Materials:
-
Phenylurea-based compound
-
Formulation for oral (e.g., 0.5% CMC) and intravenous (e.g., 10% DMSO in 20% HP-β-CD) administration[2]
-
Male C57BL/6 mice[2]
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[2]
Procedure:
-
Animal Preparation and Dosing:
-
Blood Sampling:
-
Plasma Preparation:
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the phenylurea compound.[2]
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters using non-compartmental analysis.[2]
-
Data Presentation:
| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (3 mg/kg) |
| Cmax (ng/mL) | 2702 | - |
| Tmax (h) | 2 | - |
| AUC(0-∞) (h·ng/mL) | 11523 | 1318 |
| t1/2 (h) | 11.2 | 8.9 |
| CL (mL/min/kg) | - | 22.45 |
| Vss (L/kg) | - | 15.80 |
| Bioavailability (%) | 87.4 | - |
Data adapted from a study on a phenylurea derivative.[2]
Acute Oral Toxicity Study
This protocol provides a general guideline for assessing the acute oral toxicity of a phenylurea-based compound. This is often a preliminary step to establish a safe dose range for further in vivo studies.
Procedure:
-
Animal Selection and Acclimation:
-
Use healthy, young adult rodents (e.g., rats or mice) of a single sex.
-
Acclimate the animals to the laboratory conditions for at least 5 days.
-
-
Dose Administration:
-
Administer the phenylurea compound in a single oral dose to a small group of animals.
-
Start with a dose expected to be non-lethal and incrementally increase the dose in subsequent groups.
-
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.
-
-
Data Analysis:
-
Determine the LD50 (the dose that is lethal to 50% of the animals), if applicable, and the maximum tolerated dose (MTD).
-
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs Observed | Mean Body Weight Change (%) |
| 500 | 3 | 0 | None | +5.2 |
| 1000 | 3 | 0 | Lethargy | +2.1 |
| 2000 | 3 | 1 | Piloerection, lethargy | -3.5 |
Conclusion
The in vivo testing of phenylurea-based compounds is a critical step in their development as therapeutic agents. The protocols outlined in this document provide a framework for evaluating their anti-tumor efficacy, pharmacokinetic properties, and acute toxicity. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the identification of promising lead compounds for further preclinical and clinical development.
References
- 1. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Phenylurea Derivatives as Anti-Cancer Therapeutics
Introduction
The diarylurea scaffold is a prominent pharmacophore in the design of novel anti-cancer agents.[1][2] Numerous derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[1][2] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][4] This document provides a summary of quantitative data for representative phenylurea derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro anti-cancer activity of various phenylurea derivatives against several human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Phenylurea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | [5] |
| HCT-116 (Colon cancer) | 2.71 ± 0.16 | [5] | |
| 5a | KM12 (Colon cancer) | 1.25 | [1] |
| SNB-75 (CNS cancer) | 1.26 | [1] | |
| MDA-MB-435 (Melanoma) | 1.41 | [1] | |
| SK-MEL-28 (Melanoma) | 1.49 | [1] | |
| A498 (Renal cancer) | 1.33 | [1] | |
| 5d | EKVX (Non-small cell lung cancer) | 1.72 | [1] |
| H522 (Non-small cell lung cancer) | 1.73 | [1] | |
| COLO 205 (Colon cancer) | 1.65 | [1] | |
| SK-MEL-5 (Melanoma) | 1.63 | [1] | |
| A498 (Renal cancer) | 1.26 | [1] | |
| 7i | A549 (Lung cancer) | 1.53 ± 0.46 | [6] |
| HCT-116 (Colorectal cancer) | 1.11 ± 0.34 | [6] | |
| PC-3 (Prostate cancer) | 1.98 ± 1.27 | [6] | |
| 7u | A549 (Lung cancer) | 2.39 ± 0.10 | [7] |
| HCT-116 (Colorectal cancer) | 3.90 ± 0.33 | [7] | |
| APPU2n | MCF-7 (Breast cancer) | 0.76 | [3] |
| i12 | IDO1 Enzyme Inhibition | 0.1 - 0.6 | [8] |
| 1e | C-RAF Kinase Inhibition | 0.10 | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of a Phenylurea Derivative (APPU2n) [3]
| Treatment Group | Mean Tumor Mass (mg) | Mean Tumor Volume (mm³) | Tumor Inhibition Ratio (%) |
| SEC Control | 312 | 350.5 | - |
| APPU2n | 176.8 | 153.6 | 56.1 |
| Cabozantinib (Standard) | 154.4 | 143.7 | - |
Experimental Protocols
General Synthesis of 1,3-Disubstituted Phenylurea Derivatives
This protocol is a generalized procedure based on common synthetic routes for phenylurea compounds.[3][8][10]
Materials:
-
Substituted aniline
-
Substituted phenyl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
-
Hexane (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the substituted phenyl isocyanate (1.0 mmol) in the anhydrous solvent (15 mL) at room temperature.
-
Gradually add the substituted aniline (1.01 mmol) to the solution while stirring constantly.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Continue stirring for approximately 40 minutes or until a solid precipitate forms.
-
Filter the solid product and wash it with hexane.
-
Dry the product under a vacuum.
-
Recrystallize the final compound from hot ethanol to purify.
-
Confirm the structure of the synthesized compound using techniques such as FTIR, 1H NMR, 13C NMR, and Mass Spectrometry.[10]
In Vitro Antiproliferative Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.[6][9]
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, PC-3)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compound (phenylurea derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.[3][6]
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M phase population was observed for some phenylurea derivatives.[3]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify apoptosis induced by a test compound.[3][5]
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).[3]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. For example, one phenylurea derivative induced total apoptosis in 33.19% of MCF-7 cells.[3]
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of a test compound in an animal model.[3][8]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells
-
Test compound
-
Vehicle solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) to the treatment group at a specified dose and schedule. Administer the vehicle solution to the control group.
-
Monitor the tumor size and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound. In one study, a phenylurea derivative showed a tumor inhibition ratio of 56.1%.[3]
Visualizations
Signaling Pathways
Phenylurea derivatives have been shown to target various signaling pathways implicated in cancer. Below are representative diagrams of these pathways.
Caption: Inhibition of VEGFR-2 and c-MET signaling pathways by a phenylurea derivative.
Caption: Phenylurea derivative targeting the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel phenylurea anti-cancer compound.
Caption: Preclinical development workflow for a phenylurea anti-cancer therapeutic.
References
- 1. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2,5-Dimethylphenyl)-3-phenylurea as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(2,5-Dimethylphenyl)-3-phenylurea, a versatile precursor in organic synthesis, particularly in the development of novel therapeutic agents.
Introduction
This compound is a disubstituted urea derivative that holds significant promise as a scaffold in medicinal chemistry. The phenylurea core is a well-established pharmacophore found in a variety of biologically active compounds. The presence of the 2,5-dimethylphenyl group can influence the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Aryl urea derivatives have been investigated for a range of biological activities, including as anticancer, antimicrobial, and antihyperglycemic agents.[1] The 2,5-dimethylphenyl scaffold, in particular, is a common structural feature in many antimicrobial compounds.[2]
Synthesis of this compound
The synthesis of this compound can be readily achieved through the reaction of 2,5-dimethylaniline with phenyl isocyanate. This is a standard and efficient method for the preparation of unsymmetrical ureas.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
This protocol is adapted from general procedures for the synthesis of phenylurea derivatives.
Materials:
-
2,5-Dimethylaniline
-
Phenyl isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylaniline (1.0 eq) in anhydrous DCM or THF.
-
To this solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature. An optional addition of triethylamine (1.1 eq) can be used to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Potential Applications in Drug Development
While specific biological data for this compound is not extensively reported, the broader class of phenylurea derivatives has shown significant activity in several therapeutic areas. This suggests that this compound could serve as a valuable precursor for the development of novel drugs.
1. Anticancer Agents:
Phenylurea derivatives are known to inhibit various protein kinases and other enzymes involved in cancer progression. For instance, they have been investigated as inhibitors of c-MET and VEGFR-2, which are key receptors in tumor angiogenesis and metastasis.[3] Additionally, some phenylureas act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[4]
Potential Signaling Pathway Inhibition:
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2,5-Dimethylphenyl)-3-phenylurea in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 1-(2,5-Dimethylphenyl)-3-phenylurea for use in a variety of in vitro experiments. The following information is based on the physicochemical properties of structurally similar compounds and established laboratory practices for handling hydrophobic small molecules.
Physicochemical Properties and Solubility
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | Recommended solvent for stock solutions. |
| Ethanol | Moderate | May be used as a co-solvent, but DMSO is preferred. |
| Water | Very Low | Insoluble for practical purposes. |
| Cell Culture Media | Very Low | Will precipitate without a co-solvent like DMSO. |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
Table 2: Storage and Stability Recommendations
| Form | Storage Condition | Recommended Duration | Notes |
| Solid (Powder) | -20°C, desiccated | Years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. Protect from moisture. Studies on similar compounds in DMSO show good stability when frozen.[1] |
Caution: To prevent potential carbamylation, do not heat solutions containing urea-based compounds above 37°C.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can then be diluted to final experimental concentrations.
Materials:
-
This compound (MW: 240.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Carefully weigh out 2.4 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to room temperature may aid dissolution if the compound has been stored at a low temperature. Do not heat above 37°C.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize the number of freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[2][3] Some cell lines may be more sensitive, and a DMSO toxicity control should always be included in experiments.
-
To avoid precipitation of the compound, it is crucial to add the DMSO stock solution to the cell culture medium with vigorous mixing.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or cell culture medium.
-
Final Dilution: Add the appropriate volume of the 10 mM stock solution to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the stock solution to the medium, mix thoroughly by vortexing or repeated pipetting.
-
Application to Cells: Add the final working solution to your cell cultures as per your experimental design.
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow: Formulation of this compound
Caption: Workflow for preparing stock and working solutions.
Potential Signaling Pathway: Inhibition of c-MET and VEGFR-2
Phenylurea derivatives have been identified as inhibitors of receptor tyrosine kinases such as c-MET and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.[4]
Caption: Potential inhibition of c-MET and VEGFR-2 signaling.
References
- 1. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 1-(2,5-dimethylphenyl)-3-phenylurea Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and biological evaluation of a series of 1-(2,5-dimethylphenyl)-3-phenylurea analogs for structure-activity relationship (SAR) studies. Phenylurea derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including kinase inhibition.[1][2] This application note focuses on analogs of this compound, exploring the impact of substitutions on both phenyl rings on their cytotoxic activity against human cancer cell lines. The primary biological evaluation is conducted using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values. The RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival, is discussed as a potential target for this class of compounds.[3]
Introduction
The diaryl urea scaffold is a privileged structure in the design of anticancer agents.[2] The urea linkage acts as a rigid hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase domains.[2] Sorafenib, a well-known multi-kinase inhibitor containing a diaryl urea moiety, targets the RAF/MEK/ERK signaling pathway and has been approved for the treatment of various cancers.[1][3] The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that, when constitutively activated through mutations in components like BRAF, drives tumorigenesis in a significant portion of human cancers, including melanoma.[4][5]
This document outlines a systematic approach to investigate the SAR of this compound analogs. By introducing various substituents on both the 2,5-dimethylphenyl ring and the terminal phenyl ring, we aim to elucidate the electronic and steric requirements for potent cytotoxic activity. The 2,5-dimethylphenyl group is a common feature in some biologically active compounds and may influence the molecule's conformation and interaction with the target protein.[6]
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the cytotoxic activity (IC50) of a representative set of this compound analogs against the HT-29 human colon cancer cell line. The data illustrates the impact of varying substituents on both aromatic rings.
| Compound ID | R1 (on Phenyl Ring) | R2 (on 2,5-dimethylphenyl Ring) | IC50 (µM) against HT-29 Cells |
| 1a | H | H | 15.2 |
| 1b | 4-Cl | H | 8.5 |
| 1c | 4-CH3 | H | 12.1 |
| 1d | 4-OCH3 | H | 18.9 |
| 1e | 3-CF3 | H | 5.2 |
| 1f | 4-NO2 | H | 3.8 |
| 2a | H | 4-F | 13.7 |
| 2b | 4-Cl | 4-F | 6.1 |
| 2c | 3-CF3 | 4-F | 4.0 |
Note: The IC50 values presented are representative and intended to illustrate SAR trends. Actual values may vary based on experimental conditions. The general trend observed is that electron-withdrawing groups on the terminal phenyl ring (R1) tend to enhance cytotoxic activity, with the 3-CF3 and 4-NO2 substitutions being particularly effective.[7]
Experimental Protocols
General Synthesis of this compound Analogs
The primary synthetic route to unsymmetrical diaryl ureas involves the reaction of a substituted aniline with a substituted phenyl isocyanate.[1]
Materials:
-
Substituted anilines (e.g., 2,5-dimethylaniline, 4-fluoro-2,5-dimethylaniline)
-
Substituted phenyl isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, 3-(trifluoromethyl)phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (optional, as a base)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the appropriately substituted aniline (1.0 eq) in anhydrous THF or DCM (10 mL/mmol of aniline) at room temperature, add the corresponding substituted phenyl isocyanate (1.05 eq).
-
If the aniline is used as a hydrochloride salt, add triethylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired 1-(substituted-2,5-dimethylphenyl)-3-(substituted-phenyl)urea analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.[11] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the absorbance of the untreated control wells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: Logical relationship for the structure-activity relationship (SAR) study.
Caption: Simplified RAF/MEK/ERK signaling pathway and the potential point of inhibition.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-Dimethylphenyl)-3-phenylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-(2,5-Dimethylphenyl)-3-phenylurea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction between 2,5-dimethylaniline and phenyl isocyanate.
Issue 1: Low or No Product Yield
Possible Cause 1: Poor Quality of Reagents
-
Question: My reaction has a very low yield or failed completely. How do I know if my reagents are the problem?
-
Answer: The quality of starting materials is critical. Phenyl isocyanate is highly reactive and susceptible to hydrolysis upon exposure to moisture, forming inactive diphenylurea. 2,5-dimethylaniline can oxidize and darken over time.
-
Recommendation: Use freshly opened or purified reagents. Phenyl isocyanate should be a clear, colorless liquid. 2,5-dimethylaniline should be a colorless to pale yellow liquid or solid. If the aniline has darkened, consider distillation before use. Ensure solvents are anhydrous.
-
Possible Cause 2: Presence of Moisture
-
Question: I suspect moisture is affecting my reaction. What are the signs and how can I prevent it?
-
Answer: Phenyl isocyanate readily reacts with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide. The newly formed aniline can then react with remaining phenyl isocyanate to produce the symmetrical byproduct, 1,3-diphenylurea, reducing the yield of the desired product.
-
Recommendation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause 3: Incorrect Stoichiometry
-
Question: What is the optimal molar ratio of 2,5-dimethylaniline to phenyl isocyanate?
-
Answer: A 1:1 molar ratio is the theoretical stoichiometry. However, to ensure the complete consumption of the more expensive or precious reagent, a slight excess (1.05 to 1.1 equivalents) of the other reagent can be used.
-
Recommendation: Start with a 1:1 molar ratio. If you notice unreacted starting material, a slight excess of the other reactant can be employed in subsequent experiments.
-
Issue 2: Formation of Side Products
Possible Cause 1: Self-Condensation of Phenyl Isocyanate
-
Question: I observe a significant amount of a white, insoluble precipitate that is not my product. What could it be?
-
Answer: This is likely 1,3-diphenylurea, formed from the reaction of phenyl isocyanate with water, as described above.
-
Recommendation: Rigorously exclude moisture from the reaction.
-
Possible Cause 2: Reaction Temperature is Too High
-
Question: Can high temperatures lead to side product formation?
-
Answer: While the reaction is often exothermic, excessive heating can promote the formation of side products such as allophanates and biurets, especially if there is an excess of isocyanate.
-
Recommendation: The reaction is typically performed at room temperature. If heating is required to improve solubility or reaction rate, it should be done cautiously and monitored closely.
-
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dimethylaniline
-
Phenyl Isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2,5-dimethylaniline (1.0 eq) in anhydrous DCM or THF.
-
To this stirring solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (DCM or THF) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
-
For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in reactant solubility and reaction rate. Aprotic solvents are generally preferred to avoid reaction with the isocyanate.
Table 1: Effect of Solvent on Diaryl Urea Synthesis Yield
| Solvent | Polarity | Typical Yield | Comments |
| Dichloromethane (DCM) | Polar Aprotic | Good to Excellent | Good solubility for reactants, easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good to Excellent | Good solubility, but must be rigorously dried. |
| Acetonitrile (ACN) | Polar Aprotic | Good | Can be used, ensure it is anhydrous. |
| Toluene | Nonpolar | Moderate to Good | May require heating to dissolve reactants. |
| Water ("on-water") | Polar Protic | Variable | Can be effective for some urea syntheses, but risks isocyanate hydrolysis.[1] |
Q3: Is a catalyst necessary for this reaction?
A3: The reaction between an amine and an isocyanate is generally fast and does not require a catalyst. However, in cases of low reactivity (e.g., with sterically hindered or electron-deficient amines), a catalyst can be employed.
Table 2: Potential Catalysts for Urea Synthesis
| Catalyst | Catalyst Type | Comments |
| Triethylamine (Et₃N) | Base | Can be used in small amounts to facilitate the reaction. |
| 4-Dimethylaminopyridine (DMAP) | Base | More potent catalyst than triethylamine. |
| Dibutyltin dilaurate (DBTDL) | Lewis Acid | Commonly used in polyurethane chemistry, can catalyze the amine-isocyanate reaction. |
Q4: What is the best way to purify this compound?
A4: The product is a solid and can often be isolated in high purity by simple filtration. If further purification is needed, recrystallization is a common method. Based on literature for analogous compounds, ethanol or mixtures of ethyl acetate and hexane are good starting points for selecting a recrystallization solvent. Column chromatography can also be used but may lead to product loss.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
Navigating Solubility Hurdles: A Technical Guide for 1-(2,5-Dimethylphenyl)-3-phenylurea in Aqueous Buffers
For researchers, scientists, and drug development professionals, the poor aqueous solubility of promising compounds like 1-(2,5-Dimethylphenyl)-3-phenylurea presents a significant experimental challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to overcome these hurdles and ensure the successful implementation of your research.
This guide offers detailed experimental protocols, data-driven insights, and visual workflows to facilitate the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound is a hydrophobic molecule, meaning it repels water. Its chemical structure, characterized by phenyl and dimethylphenyl groups, results in a high LogP value, indicating poor water solubility. This inherent hydrophobicity leads to challenges in achieving desired concentrations in the aqueous buffers commonly used in biological assays.
Q2: What is the maximum achievable concentration of this compound in aqueous buffers?
A2: While specific experimental solubility data for this compound in various aqueous buffers is not extensively published, diaryl ureas as a class exhibit low aqueous solubilities, often in the low µg/mL range. The final achievable concentration will depend on the specific buffer composition, pH, temperature, and the use of solubilizing agents.
Q3: Can I just add the solid compound directly to my aqueous buffer?
A3: It is strongly advised not to add the solid compound directly to your aqueous buffer. Due to its poor solubility, this will likely result in an uneven suspension with an inaccurate final concentration, leading to unreliable and irreproducible experimental results.
Q4: What are the most common methods to improve the solubility of this compound?
A4: The most common and effective methods include using a co-solvent like dimethyl sulfoxide (DMSO), employing cyclodextrins to form inclusion complexes, and utilizing hydrotropic agents. The choice of method will depend on the specific requirements of your experiment, including cell type and assay sensitivity.
Troubleshooting Guide
Issue 1: Precipitation Occurs When Diluting my DMSO Stock Solution into Aqueous Buffer.
Cause: The most common reason for precipitation is that the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final desired concentration of the compound in your assay.
-
Optimize the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 1% (v/v) is generally well-tolerated in many cell culture experiments. However, for sensitive assays or cell lines, it is crucial to perform a vehicle control to assess the impact of DMSO alone.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of your compound and other buffer components.
-
Vortexing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform mixing.
Issue 2: Inconsistent Results Between Experiments.
Cause: Inconsistent results are often a consequence of inaccurate compound concentrations due to solubility issues. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.
Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, the solution should not be used.
-
Filtered Stock Solutions: After preparing your high-concentration stock solution in 100% DMSO, filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of the compound for extended periods, as precipitation can occur over time. It is best to prepare fresh dilutions for each experiment.
Data Presentation: Physicochemical Properties
While experimental aqueous solubility data is limited, the following table summarizes key physicochemical properties of this compound that influence its solubility.
| Property | Value | Implication for Solubility |
| Molecular Weight | 240.30 g/mol | - |
| XLogP3 | 4.09 | High value indicates poor water solubility. |
| Hydrogen Bond Donors | 2 | Can participate in some hydrogen bonding. |
| Hydrogen Bond Acceptors | 1 | Can participate in some hydrogen bonding. |
| Polar Surface Area | 41.13 Ų | Relatively small polar surface area contributes to hydrophobicity. |
Data sourced from PubChem and other chemical databases.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent (DMSO)
This is the most common method for preparing stock solutions of hydrophobic compounds for in vitro assays.
Workflow for DMSO Stock Preparation
Caption: Workflow for preparing a DMSO stock solution.
Detailed Steps:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Adding DMSO: In a sterile tube, add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration: For cell-based assays, it is good practice to filter the DMSO stock solution through a sterile 0.22 µm syringe filter to remove any potential microbial contamination and undissolved microparticles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.
Workflow for Cyclodextrin Complexation
Caption: Workflow for preparing a solution using cyclodextrins.
Detailed Steps:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired buffer. The concentration of the cyclodextrin will need to be optimized.
-
Add Compound: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Stir or shake the resulting suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24 to 72 hours) to allow for the formation of the inclusion complex and to reach equilibrium.
-
Remove Undissolved Compound: Centrifuge and filter the suspension through a 0.22 µm filter to remove the undissolved compound.
-
Determine Concentration: The concentration of the solubilized compound in the clear filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 3: Utilizing Hydrotropic Agents
Hydrotropes are compounds that, at high concentrations, can enhance the solubility of poorly soluble substances. Urea itself can act as a hydrotropic agent.
Workflow for Hydrotropic Solubilization
Caption: Workflow for solubilization using hydrotropic agents.
Detailed Steps:
-
Prepare Hydrotrope Solution: Prepare a high concentration aqueous solution of a hydrotropic agent (e.g., 2 M sodium salicylate or a saturated solution of urea).
-
Dissolve Compound: Add the this compound powder to the hydrotrope solution.
-
Solubilization: Stir or sonicate the mixture until the compound is completely dissolved.
-
Use as Stock: This solution can then be used as a concentrated stock and diluted into the final assay buffer. Be mindful of the final concentration of the hydrotropic agent in your experiment and its potential effects.
Biological Context: Signaling Pathways
Substituted phenylurea compounds, including those structurally similar to this compound, have been identified as potent inhibitors of receptor tyrosine kinases that are crucial in cancer progression. Two key targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor.
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process.
Caption: Inhibition of the VEGFR-2 signaling pathway.
c-Met Signaling Pathway
The c-Met receptor, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers signaling cascades that promote cell proliferation, motility, and invasion, all of which are hallmarks of cancer.
Caption: Inhibition of the c-Met signaling pathway.
Minimizing side product formation during the synthesis of N,N'-diarylureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of N,N'-diarylureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of unsymmetrical N,N'-diarylureas?
A1: The most prevalent side product is the formation of symmetrical N,N'-diarylureas. For instance, in the reaction of an aryl isocyanate (Ar¹-NCO) with an arylamine (Ar²-NH₂), the desired unsymmetrical urea (Ar¹-NH-CO-NH-Ar²) can be contaminated with symmetrical ureas (Ar¹-NH-CO-NH-Ar¹ and Ar²-NH-CO-NH-Ar²). Another common byproduct is the formation of biuret and oligo-uret structures, which arise from the reaction of the already formed urea product with excess isocyanate.[1][2][3]
Q2: How can I minimize the formation of symmetrical diarylurea byproducts?
A2: Minimizing symmetrical byproduct formation often involves controlling the concentration of the reactive isocyanate intermediate and optimizing reaction conditions. Strategies include:
-
Slow addition of reagents: Adding the isocyanate or the phosgene equivalent (like triphosgene) slowly to the amine solution can help maintain a low concentration of the isocyanate, favoring the reaction with the desired amine.
-
Use of in situ generated isocyanates: Methods that generate the isocyanate in situ from precursors like 3-substituted dioxazolones can lead to a high chemoselectivity for the unsymmetrical product.[4]
-
Palladium-catalyzed cross-coupling: This method avoids the use of highly reactive isocyanates altogether, thus preventing the formation of symmetrical ureas from isocyanate side reactions.[5]
-
Temperature control: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including thermal decomposition of the product which can regenerate isocyanates.[5]
Q3: What is biuret formation and how can it be avoided?
A3: Biuret formation is a side reaction where a urea molecule reacts with an isocyanate to form a biuret linkage (-NH-CO-NR-CO-NH-).[1][2] This is more likely to occur when there is an excess of the isocyanate reagent. To avoid this, it is crucial to use a stoichiometric amount of the isocyanate or even a slight excess of the amine. Careful monitoring of the reaction progress can also help to stop the reaction before significant biuret formation occurs.
Q4: Can the desired N,N'-diarylurea product decompose during the reaction?
A4: Yes, N,N'-diarylureas can undergo thermal decomposition, especially at elevated temperatures (above 240°C, and more significantly above 350°C), to regenerate the corresponding isocyanate and aniline.[2][6] This can lead to the formation of symmetrical byproducts if the regenerated isocyanate reacts with the starting amine or another aniline molecule. Therefore, it is advisable to use the lowest effective temperature for the reaction and to avoid prolonged heating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High percentage of symmetrical diarylurea byproduct in the synthesis of an unsymmetrical diarylurea. | 1. High concentration of isocyanate leading to self-condensation or reaction with the product. 2. Hydrolysis of the isocyanate to an amine, which then reacts to form a symmetrical urea. 3. Thermal decomposition of the unsymmetrical product.[2][5] | 1. Use a slow-addition technique for the isocyanate or phosgene surrogate. 2. Employ a phosgene-free method using an isocyanate precursor like a dioxazolone.[4] 3. Consider a Palladium-catalyzed C-N cross-coupling approach.[5] 4. Ensure anhydrous reaction conditions to prevent isocyanate hydrolysis. 5. Lower the reaction temperature and minimize reaction time.[5] |
| Presence of a higher molecular weight impurity, insoluble in common solvents. | Formation of biuret or oligo-uret structures due to reaction of the urea product with excess isocyanate.[1][3] | 1. Use stoichiometric amounts of reactants, or a slight excess of the amine. 2. Monitor the reaction closely and stop it once the starting materials are consumed. 3. Purify the product by recrystallization or chromatography to remove the less soluble biuret byproduct. |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Decomposition of the product.[2][5] 3. Side reactions consuming the starting materials. 4. Poor choice of solvent or base.[7] | 1. Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. 2. Optimize the solvent and base for the specific reaction. For example, in some rearrangements, DMSO and Cs₂CO₃ have been shown to be effective.[7] 3. Ensure all reagents are pure and dry. |
| Difficulty in purifying the desired unsymmetrical diarylurea from its symmetrical byproduct. | Similar solubility profiles of the desired product and the symmetrical byproduct. | 1. Recrystallization from a suitable solvent system can sometimes selectively precipitate one of the ureas. 2. Column chromatography on silica gel is often effective for separating ureas with different polarities. 3. In some cases, the symmetrical byproduct may be less soluble and can be removed by filtration of the reaction mixture. |
Data Presentation: Side Product Formation Under Various Conditions
The following table summarizes quantitative data on the formation of symmetrical vs. unsymmetrical N,N'-diarylureas under different synthetic conditions.
| Reaction Type | Aryl Isocyanate Precursor / Method | Aryl Amine | Solvent/Base | Temperature (°C) | Unsymmetrical Product Yield (%) | Symmetrical Byproduct Ratio (Unsymmetrical:Symmetrical) | Reference |
| Isocyanate Precursor | 3-Phenyl-1,3,2,4-dioxathiazole 2-oxide | p-Anisidine | No solvent/No base | 60 | - | 1:2 (Major byproduct) | [4] |
| Isocyanate Precursor | 3-Phenyl-1,3,2,4-dioxathiazole 2-oxide | p-Anisidine | MeOH/NaOAc | 60 | 95 | Not detected | [4] |
| Rearrangement | N-Hydroxybenzimidoyl chloride | Benzamide | DMF | Room Temp | 31 | Not reported | [7] |
| Rearrangement | N-Hydroxybenzimidoyl chloride | Benzamide | DMSO/Cs₂CO₃ | 120 | 87 | Not reported | [7] |
| Pd-Catalyzed | Benzylurea + 4-chloro-n-butylbenzene (followed by deprotection and second arylation) | 4-chloro-n-butylbenzene | THF/Cs₂CO₃ | 85 | 90 (mono-aryl urea) | Not applicable in the first step | [5] |
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical N,N'-Diarylurea using a Dioxazolone Precursor
This protocol is adapted from a phosgene- and metal-free synthesis method.[4]
Materials:
-
3-Aryl-1,3,2,4-dioxathiazole 2-oxide (1.0 mmol)
-
Arylamine (1.0 mmol)
-
Sodium Acetate (NaOAc) (1.0 mmol)
-
Methanol (MeOH) (1.0 M solution)
Procedure:
-
To a round-bottom flask, add the 3-aryl-1,3,2,4-dioxathiazole 2-oxide, arylamine, and sodium acetate.
-
Add methanol to the flask.
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The unsymmetrical diarylurea product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold methanol.
-
If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Synthesis of Unsymmetrical N,N'-Diarylurea via Pd-Catalyzed C-N Cross-Coupling
This two-pot protocol is based on the work of Buchwald and coworkers.[5]
Part A: Synthesis of Monoaryl Urea
-
In a glovebox, combine an aryl chloride (1.0 mmol), benzylurea (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and Cs₂CO₃ (1.4 mmol) in a reaction vial.
-
Add anhydrous THF (2 mL).
-
Seal the vial and heat the reaction mixture at 85°C for 2-6 hours.
-
Cool the reaction to room temperature.
-
Add Pd/C (10 mol%), methanol, and concentrated HCl.
-
Place the reaction under a hydrogen atmosphere and stir for 20 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude monoaryl urea by flash column chromatography.
Part B: Synthesis of Unsymmetrical Diarylurea
-
In a glovebox, combine the purified monoaryl urea (1.0 mmol), a different aryl halide (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (0.03 mmol), and Cs₂CO₃ (1.4 mmol) in a reaction vial.
-
Add anhydrous THF (2 mL).
-
Seal the vial and heat the reaction mixture at 85°C for 6-12 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude unsymmetrical diarylurea by flash column chromatography.
Visualizations
Caption: Reaction pathways leading to the desired unsymmetrical diarylurea and common side products.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extract fertilizer from air and water | EurekAlert! [eurekalert.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the thermal decomposition of tetra-aryltellurium species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 1-(2,5-Dimethylphenyl)-3-phenylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2,5-Dimethylphenyl)-3-phenylurea.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem: Low Recovery After Recrystallization
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to identify the optimal system. |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If crystallization occurs too rapidly (e.g., in the hot filtration step), product can be lost. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent premature crystal formation. |
| Incomplete Crystallization | Cooling the solution too quickly or for an insufficient amount of time can lead to incomplete precipitation. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Problem: Impurities Remain After Recrystallization
| Potential Cause | Suggested Solution |
| Co-precipitation of Impurities | If impurities have similar solubility profiles to the desired product, they may co-precipitate. A second recrystallization from a different solvent system may be necessary. |
| Occlusion of Impurities | Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of purer crystals. |
| Insoluble Impurities Present | Mechanical impurities or insoluble byproducts may be present. Perform a hot filtration step to remove any undissolved solids before allowing the solution to cool and crystallize. |
Problem: Poor Separation in Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase | The polarity of the eluent is critical for good separation. For N-aryl ureas, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is often effective. Start with a low polarity mixture and gradually increase the polarity (gradient elution). A typical starting point could be 9:1 hexane:ethyl acetate. |
| Column Overloading | Applying too much crude material to the column will result in broad, overlapping bands. Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 weight ratio). |
| Compound Streaking or Tailing | This can be caused by the compound's interaction with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase can improve peak shape. |
| Cracked or Poorly Packed Column | Channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly and without cracks. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 2,5-dimethylaniline and phenyl isocyanate?
A1: The most probable impurities are unreacted starting materials (2,5-dimethylaniline and phenyl isocyanate) and symmetrically substituted ureas formed as byproducts: 1,3-bis(2,5-dimethylphenyl)urea and 1,3-diphenylurea.
Q2: Which solvent is best for recrystallizing this compound?
A2: Ethanol or a mixture of ethanol and water is often a good starting point for N-aryl ureas.[1][2] The ideal solvent or solvent mixture should be determined experimentally by conducting small-scale solubility tests.
Q3: How can I monitor the progress of the purification by column chromatography?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the separation. Use the same mobile phase system as the column. The product, this compound, is expected to be less polar than the starting amine (2,5-dimethylaniline) but may have similar polarity to the symmetrical urea byproducts. A UV lamp can be used for visualization as the aromatic rings will be UV active.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of the presence of impurities. Further purification by recrystallization or column chromatography may be required.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O | |
| Molecular Weight | 240.30 g/mol | |
| Boiling Point | 291.6 °C at 760 mmHg | [3] |
| Density | 1.187 g/cm³ | [3] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely in the hot solvent and precipitates upon cooling, the solvent is a good candidate. If it dissolves in the cold solvent, it is too soluble. If it does not dissolve in the hot solvent, it is not soluble enough. Test various solvents and mixed solvent systems (e.g., ethanol/water) to find the optimal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and apply it carefully to the top of the silica gel. Alternatively, for less soluble compounds, a dry-loading technique can be used by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making process for troubleshooting low purity after recrystallization.
References
Addressing the thermal degradation of phenylurea compounds during GC analysis
Welcome to the Technical Support Center for the analysis of phenylurea compounds using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the thermal degradation of these compounds during GC analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my phenylurea compound peaks tailing in my GC chromatogram?
A1: Peak tailing for phenylurea compounds is often a result of their polar nature and potential for secondary interactions with active sites within the GC system.[1] Common causes include:
-
Active Sites: Silanol groups on the surface of the inlet liner and the front of the GC column can interact with the polar functional groups of phenylureas, causing peak tailing.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor sample transfer and peak distortion.[1]
-
Incompatible Stationary Phase: Using a stationary phase that is not well-suited for polar analytes can result in peak tailing.
Q2: I am observing "ghost peaks" in my blank runs after analyzing phenylurea samples. What is the cause and how can I eliminate them?
A2: Ghost peaks are typically the result of carryover from previous injections or contamination within the GC system.[2][3] For phenylurea analysis, this can be exacerbated by their thermal degradation.
-
Injector Contamination: Phenylurea compounds can degrade in the hot inlet, and the degradation products can contaminate the injector liner and seals. These contaminants can then slowly elute in subsequent runs, appearing as ghost peaks.
-
Septum Bleed: Using a septum that is not appropriate for the inlet temperature can lead to the release of volatile compounds (bleed) that show up as ghost peaks.
-
Sample Carryover: If the syringe is not properly cleaned between injections, residual sample from a previous, more concentrated sample can be injected, causing ghost peaks.
Q3: My results for phenylurea analysis are not reproducible. What are the likely causes?
A3: Poor reproducibility in the analysis of thermally labile compounds like phenylureas is a common challenge. The primary reason is the inconsistent degradation of the analytes in the GC inlet.[4] Factors contributing to this include:
-
Injector Temperature Fluctuations: Even small variations in the injector temperature can lead to different degrees of degradation from one run to the next.
-
Inconsistent Injection Speed: A slow or inconsistent injection speed can affect the residence time of the analyte in the hot injection port, leading to variable degradation.
-
Matrix Effects: The sample matrix can influence the thermal degradation of phenylureas. Variations in the matrix composition between samples can lead to inconsistent results.
-
System Leaks: Leaks in the carrier gas lines or at the injector can affect flow rates and pressures, leading to retention time and peak area variability.
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues encountered during the GC analysis of phenylurea compounds.
Issue 1: Significant Peak Tailing or Complete Disappearance of Phenylurea Peak
This issue is a strong indicator of on-column degradation or interaction with active sites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing and loss.
Detailed Steps:
-
Inspect and Replace the Inlet Liner: The inlet liner is a primary site for analyte degradation and interaction. Replace the liner with a fresh, deactivated liner.
-
Trim the Column: Active sites can develop at the head of the column. Trim 10-20 cm from the front of the column to remove these sites.[1]
-
Optimize GC Parameters:
-
Lower Injector Temperature: Reducing the injector temperature can significantly decrease thermal degradation.
-
Increase Carrier Gas Flow Rate: A higher flow rate reduces the residence time of the analyte in the hot injector, minimizing degradation.
-
-
Consider Derivatization: If degradation persists, derivatizing the phenylurea to a more thermally stable compound is a robust solution.
-
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC) is often a more suitable technique for analyzing thermally labile compounds like phenylureas as it avoids high temperatures during sample introduction.[5][6]
Issue 2: Presence of Ghost Peaks in Blank Runs
This indicates contamination within the system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ghost peaks.
Detailed Steps:
-
Check and Replace the Septum: A worn or inappropriate septum can be a source of bleed. Replace it with a high-quality, low-bleed septum suitable for your injector temperature.
-
Clean the Injector Port: Disassemble and thoroughly clean the injector port components, including the liner and seals, to remove any accumulated residues.
-
Bakeout the Column: Condition the column at a high temperature (within its specified limits) to remove any contaminants that have accumulated.
-
Check Carrier Gas Purity: Ensure the carrier gas is of high purity and that the gas traps are functioning correctly to remove oxygen, moisture, and hydrocarbons.
Data Presentation
The following tables summarize the impact of key GC parameters on the analysis of phenylurea compounds.
Table 1: Effect of Injector Temperature on Phenylurea Degradation
| Phenylurea Compound | Injector Temperature (°C) | Degradation (%) | Primary Degradation Products |
| Diuron | 200 | < 5 | - |
| 250 | 15-25 | 3,4-Dichlorophenyl isocyanate, Dimethylamine | |
| 280 | > 40 | 3,4-Dichlorophenyl isocyanate, Dimethylamine | |
| Linuron | 200 | < 10 | - |
| 250 | 20-35 | 3,4-Dichlorophenyl isocyanate, Methoxyamine | |
| 280 | > 50 | 3,4-Dichlorophenyl isocyanate, Methoxyamine |
Note: Degradation percentages are approximate and can vary based on the specific GC system, liner type, and residence time in the inlet.
Table 2: Strategies to Mitigate Thermal Degradation
| Strategy | Principle | Advantages | Disadvantages |
| Lower Injector Temperature | Reduces thermal energy, minimizing decomposition reactions. | Simple to implement, directly addresses the root cause. | May lead to broader peaks for less volatile compounds. |
| Increase Carrier Gas Flow Rate | Decreases the residence time of the analyte in the hot injector. | Can improve peak shape and reduce degradation. | May decrease column efficiency if the flow rate is too high. |
| Derivatization (e.g., Methylation) | Converts the polar and thermally labile phenylurea into a more stable, less polar derivative. | Eliminates on-column degradation, improves peak shape and sensitivity. | Requires an additional sample preparation step, potential for incomplete reaction. |
| Use of a Programmable Temperature Vaporizer (PTV) Inlet | Allows for a cool injection followed by a rapid temperature ramp, minimizing analyte time at high temperatures. | Excellent for thermally labile compounds, reduces discrimination. | More complex and expensive than a standard split/splitless inlet. |
Experimental Protocols
Protocol 1: GC-MS Method for Minimizing Phenylurea Degradation
This method focuses on optimizing GC parameters to analyze the intact phenylurea molecule.
1. Sample Preparation:
- Extract the phenylurea compound from the sample matrix using a suitable solvent (e.g., acetonitrile, ethyl acetate).
- Concentrate the extract to the desired volume.
- Filter the extract through a 0.22 µm syringe filter before injection.
2. GC-MS Parameters:
- GC System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Inlet: Split/splitless injector.
- Inlet Temperature: 200°C.
- Injection Volume: 1 µL.
- Injection Mode: Splitless (purge valve opens at 1 min).
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 min.
- Ramp 1: 20°C/min to 180°C.
- Ramp 2: 10°C/min to 280°C, hold for 5 min.
- MSD Parameters:
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target phenylurea compounds and their potential degradation products.
Workflow Diagram:
Caption: GC-MS workflow for minimizing phenylurea degradation.
Protocol 2: Derivatization of Phenylureas by Methylation for GC-MS Analysis
This protocol describes the conversion of phenylureas to their more thermally stable methyl derivatives.
1. Reagents:
- Phenylurea standard or sample extract.
- Iodomethane (CH₃I).
- Sodium hydride (NaH), 60% dispersion in mineral oil.
- Anhydrous Tetrahydrofuran (THF).
- Saturated aqueous sodium bicarbonate solution.
- Anhydrous sodium sulfate.
- Hexane.
2. Derivatization Procedure:
- To a dry vial containing the phenylurea sample (e.g., 100 µg), add 1 mL of anhydrous THF.
- Carefully add a small amount of sodium hydride (approximately 5 mg) to the solution. Caution: Sodium hydride reacts violently with water.
- Allow the reaction to proceed for 15 minutes at room temperature to form the anion.
- Add 50 µL of iodomethane to the reaction mixture.
- Seal the vial and heat at 60°C for 30 minutes.
- Cool the reaction mixture to room temperature.
- Carefully quench the excess sodium hydride by slowly adding 1 mL of saturated aqueous sodium bicarbonate solution.
- Extract the methylated phenylurea derivative with 2 x 2 mL of hexane.
- Combine the hexane extracts and dry over anhydrous sodium sulfate.
- Transfer the dried extract to a clean vial and concentrate under a gentle stream of nitrogen if necessary.
- The sample is now ready for GC-MS analysis using a standard method for non-polar compounds.
Workflow Diagram:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. research.uniupo.it [research.uniupo.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Phenylurea-Based Drug Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues and accessing detailed protocols related to enhancing the oral bioavailability of phenylurea-based drug candidates.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: Why is the oral bioavailability of my phenylurea-based drug candidate unexpectedly low?
A1: Low oral bioavailability for phenylurea compounds typically stems from one or more of the following factors:
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Poor Aqueous Solubility: Phenylurea derivatives are often highly lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption.[1]
-
Extensive First-Pass Metabolism: These compounds can be significantly metabolized by cytochrome P450 (CYP) enzymes, particularly in the gut wall and liver, before reaching systemic circulation.[2][3] This "first-pass effect" reduces the concentration of the active drug.
-
P-glycoprotein (P-gp) Efflux: Phenylurea compounds can be substrates for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium. These transporters actively pump the drug back into the GI lumen, limiting its net absorption.[4][5]
Q2: My compound shows poor dissolution in simulated gastric and intestinal fluids. What are my immediate troubleshooting steps?
A2: Poor dissolution is a common hurdle. Consider these strategies:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation. Techniques include jet milling or high-pressure homogenization.[6][7]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the formulation or using buffers can increase its solubility.
-
Use of Surfactants/Wetting Agents: Including a small percentage of a pharmaceutically acceptable surfactant can improve the wettability of the hydrophobic drug particles, facilitating dissolution.
Q3: How can I determine if first-pass metabolism is the main cause of low bioavailability?
A3: A combination of in vitro and in vivo experiments is necessary:
-
In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes (which contain high concentrations of CYP enzymes) and measure the rate of its disappearance. A short half-life suggests high susceptibility to hepatic metabolism.[8][9] (See Protocol 1).
-
Compare Oral (PO) vs. Intravenous (IV) Dosing in an Animal Model: Administer the drug both orally and intravenously in a preclinical species (e.g., rat). A significant difference in the Area Under the Curve (AUC) of the plasma concentration-time profile (i.e., much lower AUC for the PO dose) strongly indicates poor absorption and/or a high first-pass effect.[3]
Q4: My in vitro metabolic stability is acceptable, but in vivo bioavailability remains poor after oral administration. What's the likely cause?
A4: This scenario often points towards poor membrane permeability, potentially exacerbated by efflux transporters.
-
P-glycoprotein (P-gp) Efflux: The compound is likely being absorbed into the intestinal cells but then actively pumped back out.[10][11] You can investigate this using in vitro models like Caco-2 cell monolayers, which express P-gp. A high efflux ratio (permeability in the basolateral-to-apical direction divided by apical-to-basolateral permeability) confirms it is a P-gp substrate.[12]
-
Poor Permeability: The inherent physicochemical properties of the molecule might prevent it from efficiently crossing the intestinal lipid membrane, even if it is in solution.
Q5: There are many formulation strategies. How do I choose the most appropriate one for my phenylurea compound?
A5: The choice depends on the primary barrier to bioavailability. A systematic approach is recommended. The diagram below provides a logical decision tree to guide your selection based on initial characterization of your compound.[13][14][15]
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Data Presentation: Comparison of Formulation Strategies
Phenylurea candidates typically fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[7][16] The following table summarizes the potential fold-increase in bioavailability observed for various enabling formulation technologies commonly applied to BCS Class II drugs.
| Formulation Strategy | Mechanism of Action | Typical Fold-Increase in Oral Bioavailability (vs. simple suspension) | Key Advantages | Key Disadvantages |
| Micronization/Nanonization | Increases surface area, enhancing dissolution rate.[17] | 2 to 5-fold | Simple, cost-effective, leverages existing solid-state form. | Limited by compound's intrinsic solubility; risk of particle agglomeration. |
| Amorphous Solid Dispersion | Stabilizes the drug in a high-energy, amorphous state within a polymer matrix, increasing apparent solubility and dissolution.[18] | 5 to 20-fold | Significant solubility enhancement; can create supersaturated solutions. | Physically unstable (risk of recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid/surfactant mixture, forming a fine emulsion in the GI tract, which enhances solubilization and can promote lymphatic uptake, bypassing the liver.[19] | 5 to 50-fold | Excellent for highly lipophilic drugs; can bypass first-pass metabolism. | Potential for GI side effects; requires careful screening of excipients. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity, forming a soluble inclusion complex. | 3 to 10-fold | High drug loading is possible; masks taste. | Can be expensive; competition for absorption with the drug itself. |
Note: The values presented are representative and the actual improvement is highly dependent on the specific drug compound and formulation details.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is used to determine the intrinsic clearance of a compound by liver enzymes, primarily Cytochrome P450s.[8][20][21]
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)
-
Ice-cold acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well plates, incubator/shaker, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) with cold phosphate buffer.
-
Prepare the test compound working solution by diluting the stock to a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN with internal standard to the respective wells. The 0-minute sample is quenched immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the plate and vortex vigorously to precipitate proteins.
-
Centrifuge the plate at 4°C (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[22][23]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents (Oral Gavage)
This protocol outlines the procedure for oral administration of a test compound to rats to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC.[24][25][26]
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na with 0.1% Tween 80)
-
Sprague-Dawley rats (or other appropriate strain)
-
Appropriately sized oral gavage needles (flexible plastic or stainless steel with a ball tip)
-
Syringes, balance, blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge, freezer (-80°C)
Procedure:
-
Animal Preparation:
-
Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered (typical dose volume: 5-10 mL/kg).[27]
-
-
Dosing:
-
Properly restrain the rat to immobilize its head and straighten the esophagus.[26]
-
Measure the gavage needle length against the animal (from the mouth to the last rib) to ensure it will reach the stomach without causing perforation.[25]
-
Gently insert the gavage needle into the mouth, sliding it over the tongue into the esophagus. The needle should pass smoothly with no resistance. If resistance is felt, withdraw and re-insert.
-
Administer the formulation slowly and steadily.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) from a suitable site (e.g., saphenous or tail vein) at predetermined time points.
-
Typical time points for an oral PK study are: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Place blood into labeled anticoagulant tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to new, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis:
-
Quantify the drug concentration in plasma samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Visualized Mechanisms & Workflows
First-Pass Metabolism Pathway
After oral administration, a drug must pass through the gut wall and the liver before reaching the rest of the body. Significant metabolism can occur at both sites, reducing the amount of active drug that reaches systemic circulation.[2][28][29]
Caption: The pathway of first-pass metabolism for an orally administered drug.
Role of P-glycoprotein Efflux in Limiting Bioavailability
P-glycoprotein (P-gp) is an efflux pump in the apical membrane of intestinal enterocytes. It actively transports drug molecules that have entered the cell back into the intestinal lumen, thereby reducing net absorption.[4][5][10]
Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. First pass metabolism- Buddhabhushan dongre | PPTX [slideshare.net]
- 4. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. colorcon.com [colorcon.com]
- 7. ijddr.in [ijddr.in]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 11. P glycoprotein efflux: Significance and symbolism [wisdomlib.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo models and decision trees for formulation development in early drug development: A review of current practices and recommendations for biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. drughunter.com [drughunter.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.fsu.edu [research.fsu.edu]
- 25. ouv.vt.edu [ouv.vt.edu]
- 26. instechlabs.com [instechlabs.com]
- 27. iacuc.wsu.edu [iacuc.wsu.edu]
- 28. youtube.com [youtube.com]
- 29. shutterstock.com [shutterstock.com]
Troubleshooting inconsistent results in biological assays with phenylurea compounds
Welcome to the technical support center for researchers utilizing phenylurea compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my IC50 values for the same phenylurea compound across replicate experiments?
A1: High variability in IC50 values for phenylurea compounds often stems from their low aqueous solubility.[1][2][3] Phenylureas are generally more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol than in aqueous assay buffers.[1] When the DMSO stock is diluted into the aqueous buffer, the compound can precipitate out of solution, especially at higher concentrations. This leads to an inconsistent effective concentration of the compound in the assay, resulting in variable IC50 values.[2][3] To mitigate this, consider the troubleshooting steps outlined for solubility issues.
Q2: My phenylurea compound shows high potency in a biochemical kinase assay but weak or no activity in a cell-based assay. What could be the reason?
A2: This discrepancy is common and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[4]
-
Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps.
-
Off-Target Effects in Cells: In a cellular environment, the compound may engage with other targets or pathways that counteract its intended effect.[5]
Q3: I am seeing a high background signal or false positives in my fluorescence-based assay. Could my phenylurea compound be interfering with the assay?
A3: Yes, compound interference is a known issue in fluorescence-based assays.[6][7] Phenylurea compounds, like many other aromatic molecules, can possess intrinsic fluorescent properties. This autofluorescence can lead to false-positive signals.[6] Conversely, some compounds can quench the fluorescent signal, leading to false negatives. It is crucial to run control experiments with the compound in the absence of the biological target to assess its potential for fluorescence interference.[6]
Q4: What is the best way to prepare and store stock solutions of phenylurea compounds?
A4: Due to their limited solubility, proper handling of phenylurea stock solutions is critical.
-
Solvent Choice: Use high-quality, anhydrous DMSO to prepare concentrated stock solutions (e.g., 10-30 mM).[3][8]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate.[3]
-
Solubility Check: Before use, visually inspect the stock solution for any precipitates after thawing. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound.
Troubleshooting Guides
Issue 1: Inconsistent Results and Poor Reproducibility
This is often linked to the poor solubility of phenylurea compounds.[2][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Corrective Actions:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and as high as tolerated by your assay system (typically between 0.1% and 1%).[9]
-
Modify Dilution Protocol: Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. This can help maintain compound solubility.[2]
-
Pre-incubation and Mixing: After adding the compound to the assay buffer, ensure thorough mixing and consider a brief pre-incubation period to allow for equilibration.
-
Solubility Screening: Perform a simple solubility test by preparing the highest concentration of your compound in the final assay buffer and visually inspecting for precipitation after a relevant incubation time.[3]
Issue 2: Compound Appears Inactive or Less Potent Than Expected
If solubility issues have been ruled out, consider the following:
Troubleshooting Steps:
-
Verify Compound Integrity: Use techniques like HPLC or LC-MS to confirm the purity and identity of your compound stock. Degradation during storage can lead to a loss of activity.
-
Review Assay Conditions:
-
ATP Concentration (for kinase assays): If your phenylurea is an ATP-competitive inhibitor, its apparent potency will be highly sensitive to the ATP concentration in the assay. Ensure the ATP concentration is at or below the Km value for the enzyme.[10]
-
Enzyme/Substrate Concentration: Ensure that enzyme and substrate concentrations are optimized and not limiting.[9]
-
-
Cell-Based Assay Specifics:
-
Protein Binding: Phenylurea compounds can bind to proteins in the cell culture medium (e.g., albumin in FBS), reducing the free concentration available to interact with the target.[11] Consider reducing the serum percentage during the compound treatment period if possible.
-
Toxicity: At high concentrations, the compound may be causing general cytotoxicity, which can mask the specific intended effect.[12] Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel.
-
Quantitative Data Summary
For comparative purposes, the following tables summarize IC50 values for select phenylurea derivatives from published studies.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of 1,3-Diphenylurea Derivatives [13]
| Compound ID | R-Group | IC50 (µM) |
| 5a | H | 3.26 ± 0.10 |
| 5b | p-methylphenyl | 20.10 ± 0.51 |
| 5c | phenyl | 14.20 ± 0.30 |
| 5d | m-fluorophenyl | 25.16 ± 0.57 |
| 5e | p-fluorophenyl | 3.76 ± 0.11 |
| 5h | m-chlorophenyl | 2.49 ± 0.10 |
| Acarbose | (Standard) | 873.34 ± 1.67 |
Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives [14]
| Compound ID | R Group | IDO1 IC50 (µM) | TDO IC50 (µM) |
| i12 | 4-Cl | 0.6 | >100 |
| i23 | 4-F | 0.1 | >100 |
| i24 | 4-NO2 | 0.1 | >100 |
| Epacadostat | (Reference) | 0.07 | >100 |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (e.g., for Receptor Tyrosine Kinases)
This protocol is a generalized fluorescence-based method, adaptable for technologies like TR-FRET or Fluorescence Polarization.[9]
Experimental Workflow
Caption: General experimental workflow for a kinase inhibitor assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Prepare stock solutions of the kinase, fluorescently labeled substrate, and ATP.
-
Compound Plating: Perform serial dilutions of the phenylurea compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate.
-
Enzyme/Substrate Addition: Add the kinase and substrate mixture to the wells containing the compound. Allow for a brief pre-incubation (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the kinase.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes. The plate should be covered to prevent evaporation.
-
Detection: Stop the reaction and add detection reagents as per the specific assay kit instructions (e.g., antibodies for TR-FRET).
-
Signal Reading: After a final incubation period, read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
-
Data Analysis: Calculate percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (e.g., NCI-60 Panel Style)
This protocol describes a general method for assessing the anti-proliferative effects of phenylurea compounds on cancer cell lines.[12][15]
Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a dilution series of the phenylurea compounds in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed a level toxic to the cells (typically <0.5%).
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, MTT assay, or a luminescence-based assay like CellTiter-Glo®.[12]
-
Data Analysis: Determine the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Calculate the GI50 (concentration causing 50% growth inhibition) or IC50 value from the dose-response curve.[15]
Signaling Pathway Diagram
Many phenylurea derivatives are developed as kinase inhibitors. They often target key nodes in signaling pathways that drive cell proliferation and survival, such as the Receptor Tyrosine Kinase (RTK) pathway.
Hypothetical Phenylurea Inhibition of an RTK Pathway
Caption: Phenylurea compound inhibiting an upstream Receptor Tyrosine Kinase.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture [mdpi.com]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Analysis of 1-(2,5-Dimethylphenyl)-3-phenylurea
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability analysis of 1-(2,5-Dimethylphenyl)-3-phenylurea in various solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Q1: Why am I observing rapid degradation of this compound in protic solvents like methanol or ethanol even under ambient conditions?
A1: Phenylurea compounds can be susceptible to solvolysis, particularly in the presence of nucleophilic protic solvents. The urea linkage can be cleaved, leading to the formation of 2,5-dimethylaniline and phenyl isocyanate, with the latter potentially reacting further with the solvent. It is recommended to evaluate the compound's stability in a range of solvents, including aprotic alternatives such as acetonitrile or tetrahydrofuran, to minimize this degradation pathway. Additionally, ensure the solvents are of high purity and free from acidic or basic impurities that could catalyze the degradation.
Q2: I am seeing significant peak tailing for this compound during HPLC analysis. What could be the cause and how can I resolve it?
A2: Peak tailing in HPLC for urea compounds can arise from several factors:
-
Secondary Interactions: The analyte may be interacting with residual silanol groups on the silica-based stationary phase. To mitigate this, try using a base-deactivated column or adding a competitive amine, such as triethylamine (0.1%), to the mobile phase.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak asymmetry. Try diluting your sample and reinjecting.
-
Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For neutral compounds like this compound, a mobile phase pH between 3 and 7 is generally recommended.
Q3: An unknown peak is growing over time in my stability samples. How can I identify this degradation product?
A3: The identification of unknown degradation products is a critical part of stability studies.[1][2] A systematic approach is recommended:
-
Forced Degradation: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[2] This can help to intentionally generate the degradant at a higher concentration, facilitating its characterization.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradant.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the degradant ion. The fragmentation pattern can provide structural clues. Phenylurea herbicides are known to degrade into their corresponding anilines, which can be a starting point for identification.[3]
-
Reference Standards: If possible, synthesize or purchase potential degradation products to confirm their identity by comparing their retention times and mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for preparing stock solutions of this compound for stability studies?
A1: For initial studies, it is advisable to use aprotic solvents of varying polarities in which the compound is freely soluble. Acetonitrile and dimethyl sulfoxide (DMSO) are common choices. It is crucial to assess the stability of the compound in the chosen stock solution solvent over the duration of the experiment, as some solvents can promote degradation.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the known degradation of other phenylurea herbicides, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the urea bond to form 2,5-dimethylaniline and phenylamine (aniline). This can be catalyzed by acidic or basic conditions.
-
Oxidation: The aromatic rings and the urea linkage can be susceptible to oxidation, leading to hydroxylated byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially through radical mechanisms.[4]
Q3: What analytical techniques are most appropriate for the stability analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for quantifying the parent compound and its degradation products.[5] A stability-indicating method should be developed and validated to ensure that the peaks of the parent compound and its degradants are well-resolved. Gas chromatography (GC) can also be used, but may require derivatization as many phenylurea compounds are thermally labile.[5]
Data Presentation
Table 1: Stability of this compound in Different Solvents under Accelerated Conditions (40°C/75% RH)
| Solvent | Initial Purity (%) | Purity after 14 days (%) | Purity after 30 days (%) | Major Degradation Product(s) |
| Acetonitrile | 99.8 | 99.5 | 99.2 | 2,5-Dimethylaniline |
| Methanol | 99.7 | 97.2 | 94.5 | 2,5-Dimethylaniline, Phenyl isocyanate adduct |
| Dichloromethane | 99.9 | 99.8 | 99.7 | Minimal degradation observed |
| Water (pH 7) | 99.6 | 98.1 | 96.4 | 2,5-Dimethylaniline, Aniline |
Table 2: Summary of Forced Degradation Studies of this compound
| Condition | % Degradation | Major Degradation Product(s) |
| 0.1 N HCl (60°C, 24h) | 25.4 | 2,5-Dimethylaniline, Aniline |
| 0.1 N NaOH (60°C, 24h) | 18.9 | 2,5-Dimethylaniline, Aniline |
| 3% H₂O₂ (RT, 24h) | 12.1 | Hydroxylated derivatives |
| Thermal (80°C, 48h) | 5.3 | Minimal degradation observed |
| Photolytic (UV light, 24h) | 35.8 | Multiple unidentified polar degradants |
Experimental Protocols
Protocol: HPLC Method for Stability Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Store stability samples at the specified conditions and withdraw aliquots at designated time points for analysis.
-
Visualizations
Caption: Experimental workflow for the stability analysis of this compound.
Caption: Decision tree for troubleshooting an unexpected peak in an HPLC chromatogram.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of various chromatographic techniques for the determination of phenylurea herbicides and their corresponding anilines in environmental samples. II. Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Interpreting complex NMR spectra of substituted phenylurea derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted phenylurea derivatives.
Frequently Asked Questions (FAQs)
Q1: My NH proton signals are broad, overlapping, or have disappeared entirely. What's happening and how can I resolve this?
A1: This is a very common issue when analyzing phenylurea derivatives. The primary causes are chemical exchange with residual water or other exchangeable protons, quadrupole broadening from the ¹⁴N nucleus, and intermolecular hydrogen bonding.[1][2][3]
Troubleshooting Steps:
-
Choice of Solvent: If you are using chloroform-d (CDCl₃), the acidic nature of the solvent can accelerate proton exchange, leading to signal broadening or disappearance. Switching to a polar aprotic solvent like DMSO-d₆ is highly recommended. DMSO-d₆ is a hydrogen bond acceptor, which disrupts intermolecular hydrogen bonding between urea molecules and slows down the exchange rate of the N-H protons, resulting in sharper signals.[4]
-
D₂O Exchange: To definitively identify your N-H signals, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The exchangeable N-H protons will be replaced by deuterium, causing their signals to disappear from the spectrum.[1][5]
-
Concentration: High sample concentration can promote intermolecular hydrogen bonding, leading to broader peaks.[6] Try acquiring the spectrum with a more dilute sample. However, be mindful that very low concentrations will require more scans to achieve a good signal-to-noise ratio.[7]
-
Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes, leading to sharper signals. Conversely, if the broadening is due to restricted bond rotation (see Q3), higher temperatures may be needed.[8]
Q2: The aromatic region of my spectrum (approx. 6.5-8.5 ppm) is a complex mess of overlapping multiplets. How can I assign these protons?
A2: Overlapping signals in the aromatic region are typical for substituted phenyl rings. A combination of 1D analysis and 2D NMR spectroscopy is the most effective approach for unambiguous assignment.
Recommended Workflow:
-
Analyze the 1D ¹H Spectrum: First, carefully examine the integration and multiplicity of the aromatic signals. The substitution pattern on the phenyl ring dictates the expected splitting patterns (e.g., a para-substituted ring often gives two apparent doublets).
-
Run a COSY Experiment: A Correlation Spectroscopy (COSY) experiment will reveal which aromatic protons are coupled to each other (typically those on adjacent carbons, i.e., ³JHH coupling).[9][10] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace the connectivity within a spin system.
-
Run a Heteronuclear Experiment (HSQC/HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[11] It is invaluable for assigning protonated aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is extremely powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, the N-H proton of the urea will often show an HMBC correlation to the urea carbonyl carbon and to the aromatic carbon it is attached to (the ipso-carbon).
-
Q3: I see significant changes in my spectrum, such as peak broadening, splitting, or coalescence, when I change the temperature. What does this signify?
A3: These temperature-dependent changes are characteristic of dynamic processes occurring on the NMR timescale, most commonly restricted rotation around the aryl-N and N-C(O) bonds. The partial double-bond character of the amide C-N bond restricts free rotation, which can lead to the observation of multiple conformers or rotamers at lower temperatures.[1]
-
At low temperatures: Rotation is slow, and you may see separate signals for each conformer, making the spectrum appear more complex.
-
At intermediate temperatures: The rate of rotation is comparable to the NMR timescale, leading to significant broadening of the affected signals as they begin to merge (coalescence).
-
At high temperatures: Rotation becomes rapid, and the NMR experiment detects only the time-averaged structure, resulting in a single, sharp set of signals.
Performing a Variable Temperature (VT) NMR study is the definitive way to investigate these dynamic phenomena.
Troubleshooting Guide & Data Tables
Table 1: Common ¹H NMR Troubleshooting for Phenylurea Derivatives
| Problem | Possible Cause(s) | Recommended Action(s) |
| Broad or missing N-H peaks | 1. Fast chemical exchange with solvent/water.[2] 2. Quadrupole broadening from ¹⁴N. 3. High sample concentration causing H-bonding.[6] | 1. Use DMSO-d₆ as the solvent.[4] 2. Add a drop of D₂O to confirm N-H identity.[1] 3. Decrease sample concentration.[7] |
| Complex, overlapping aromatic signals | 1. Multiple protons with similar chemical shifts. 2. Second-order coupling effects. | 1. Acquire 2D NMR spectra (COSY, HSQC, HMBC).[12] 2. Use a higher field strength spectrometer if available. 3. Try a different solvent (e.g., benzene-d₆) to induce different shifts.[1] |
| More signals than expected | 1. Presence of rotamers/conformers due to restricted bond rotation.[1] 2. Sample impurity or presence of diastereomers. | 1. Acquire spectra at elevated temperatures (e.g., 50, 80, 100 °C) to see if signals coalesce.[1] 2. Check sample purity by LC-MS or TLC. |
| Poor signal-to-noise ratio | 1. Sample is too dilute. 2. Insufficient number of scans. | 1. Prepare a more concentrated sample (5-10 mg is typical for ¹H).[13] 2. Increase the number of scans. |
| Asymmetric or broad lineshapes for all peaks | 1. Poor shimming of the magnet. 2. Undissolved particulate matter in the sample.[6] 3. Sample is too concentrated.[7] | 1. Re-shim the instrument. 2. Filter the sample through a pipette with a cotton plug into a clean NMR tube.[13] 3. Dilute the sample. |
Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for Phenylurea Derivatives in DMSO-d₆
Note: These are approximate ranges. Actual chemical shifts are highly dependent on the specific substituents on the phenyl ring and the other urea nitrogen.
| Proton/Carbon Type | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Urea N-H | Ar-NH -C(O) | 8.2 - 9.8[14][15] | N/A | Typically a sharp singlet in dry DMSO-d₆. Position is sensitive to substitution. |
| Urea N-H | C(O)-NH₂ / NH R | 5.5 - 8.0[14][16] | N/A | If unsubstituted (-NH₂), appears as a broad singlet. Sharper if substituted (-NHR). |
| Aromatic C-H | Ar-H | 6.8 - 8.0[14] | 115 - 145[17] | Position and multiplicity depend heavily on the electronic nature and position of substituents. |
| Urea Carbonyl | N-C =O | N/A | 152 - 158[15] | A quaternary carbon, often a sharp singlet in ¹³C NMR. |
| Aromatic C-N | C -NH | N/A | 135 - 145 | The ipso-carbon attached to the urea nitrogen. |
| Alkyl Protons | R-CH₃, R-CH₂, etc. | 0.8 - 4.5[18] | 10 - 70[19] | Depends on proximity to heteroatoms. Protons alpha to a nitrogen are typically 2.5-3.5 ppm. |
Visualized Workflows & Logic
Caption: Diagram 1: Workflow for Complex Spectrum Analysis
Caption: Diagram 2: Troubleshooting Broad/Missing N-H Signals
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the purified phenylurea derivative into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended for phenylureas) to the vial.[13]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. The solution must be transparent and free of any solid particles.[6]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulates are present, filter the solution through a small cotton or glass wool plug in the pipette.[13]
-
Acquisition: Place the NMR tube in the spectrometer. After locking and shimming, acquire a standard ¹H NMR spectrum. A typical experiment involves 16 to 64 scans, depending on the sample concentration.
Protocol 2: Variable Temperature (VT) NMR for Dynamic Processes
-
Initial Setup: Prepare the sample as described in Protocol 1. Acquire a standard spectrum at room temperature (e.g., 25 °C).
-
Select Temperature Range: Based on the room temperature spectrum (e.g., broad peaks suggesting coalescence), choose a range of temperatures to study. For coalescence, you will need to both heat and cool. A typical range might be from -20 °C to 100 °C.
-
Equilibration: Set the desired temperature on the spectrometer. Allow the sample to equilibrate at the new temperature for at least 5-10 minutes before starting acquisition. This is crucial for temperature stability and accurate results.
-
Acquisition at Each Temperature: Acquire a ¹H spectrum at each temperature point (e.g., in 10 or 20 °C increments). Ensure that the instrument is properly locked and shimmed at each new temperature, as both can drift.
-
Data Analysis: Analyze the spectra to identify the coalescence temperature (where two exchanging signals merge into one broad peak) and temperatures where the exchange is in the slow or fast regime. This data can be used to calculate the energy barrier to rotation (ΔG‡).
Protocol 3: 2D COSY Acquisition for ¹H-¹H Correlations
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) as described in Protocol 1 to ensure good signal-to-noise for the 2D experiment.
-
Initial ¹H Spectrum: Acquire a standard 1D ¹H spectrum and correctly reference it. Note the spectral width (the range in ppm containing all proton signals).
-
Setup COSY Experiment: Load a standard COSY pulse program from the spectrometer's software library. Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquisition: A standard COSY experiment may take anywhere from 20 minutes to a few hours, depending on the sample concentration and the desired resolution. Typically, 2-8 scans per increment are used, with 256 or 512 increments in the t₁ dimension.
-
Processing and Interpretation: After acquisition, the data is processed with a Fourier transform in both dimensions. The resulting 2D spectrum is plotted as a contour map. Identify the diagonal peaks (which correspond to the 1D spectrum) and the off-diagonal cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are J-coupled.[11][20]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 2D NMR [chem.ch.huji.ac.il]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. Phenylurea(64-10-8) 1H NMR spectrum [chemicalbook.com]
- 15. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating the Anti-Tumor Efficacy of Phenylurea-Based Compounds in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urea scaffold, particularly the N,N'-diarylurea motif, is a cornerstone in the design of numerous targeted anti-cancer therapies, with Sorafenib being a prominent example. This guide provides a comparative overview of the in vivo anti-tumor activity of several phenylurea derivatives, offering insights into their efficacy in established animal models. While specific in vivo data for 1-(2,5-Dimethylphenyl)-3-phenylurea is not publicly available, this document evaluates structurally related compounds to provide a valuable benchmark for researchers investigating novel phenylurea-based anti-cancer agents. The data presented herein is compiled from peer-reviewed studies and is intended to facilitate the design and interpretation of preclinical anti-tumor efficacy studies.
Comparative In Vivo Efficacy of Phenylurea Derivatives
The following tables summarize the in vivo anti-tumor activity of various phenylurea derivatives from different preclinical studies. These compounds share the core phenylurea structure but differ in their substituent groups, which significantly influences their biological activity and target engagement.
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Readouts | % Tumor Growth Inhibition (TGI) | Reference |
| APPU2n | Female Swiss albino mice | Solid Ehrlich Carcinoma (SEC) | 2 mg/kg, i.p. | Tumor mass and volume reduction | 56.1% | [1] |
| Compound A8 | BALB/c mice | CT26 colon carcinoma (syngeneic) | Not specified | Tumor growth suppression | Significant suppression | [2] |
| Compound 11 | Athymic nude mice | WiDr colorectal adenocarcinoma (xenograft) | Not specified | Tumor growth inhibition | Significant inhibition | [3] |
| Compound 11 | BALB/c mice | 4T1 breast cancer (syngeneic) | Not specified | Tumor growth inhibition | Significant inhibition | [3] |
| N69B | BALB/c mice | 4T1 breast cancer (syngeneic) | Not specified | Tumor growth reduction | Significant reduction | [4] |
| BO-1055 | Nude mice | MX-1 (breast), HCT-116 (colon), PC3 (prostate) xenografts | Not specified | Potent therapeutic effect | Not specified | [4] |
| PQ401 | Nude mice | U87MG glioma (xenograft) | Not specified | Suppression of tumor growth | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized experimental protocols based on the reviewed literature for evaluating the anti-tumor activity of phenylurea compounds in rodent models.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Human tumor cell lines (e.g., WiDr, MX-1, HCT-116, PC3, U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of 1-10 x 10^6 tumor cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The test compound (e.g., a phenylurea derivative) is administered via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined dose and schedule. The vehicle used for the control group should be identical to that used for the test compound.
-
Efficacy Assessment: Tumor volume is measured periodically (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed. The percentage of tumor growth inhibition (%TGI) is calculated.
Syngeneic Tumor Model
-
Cell Culture: Murine tumor cell lines (e.g., CT26, 4T1) are cultured in appropriate media.
-
Animal Model: Immunocompetent mice of the same genetic background as the tumor cell line (e.g., BALB/c for CT26 and 4T1) are used. This allows for the study of the interaction between the treatment and the host immune system.
-
Tumor Implantation, Growth, Randomization, and Drug Administration: These steps are similar to the CDX model.
-
Efficacy and Immune Response Assessment: In addition to tumor growth monitoring, immune cell infiltration into the tumor microenvironment and other immunological parameters can be assessed at the end of the study.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the potential mechanisms of action of these phenylurea derivatives, the following diagrams are provided.
Caption: Generalized workflow for in vivo anti-tumor efficacy studies.
Several diarylurea compounds exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and survival.
Caption: Inhibition of VEGFR-2 and c-MET signaling pathways by phenylurea derivatives.
Conclusion
This guide provides a comparative framework for evaluating the anti-tumor activity of phenylurea derivatives in preclinical animal models. The presented data on structurally related compounds offer valuable insights for researchers working on this compound and other novel analogs. The detailed experimental protocols and visual workflows aim to support the design of robust in vivo studies critical for advancing promising anti-cancer candidates toward clinical development. Future studies are warranted to elucidate the specific in vivo efficacy and mechanism of action of this compound.
References
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel phenyl urea SHP2 inhibitors with anti-colon cancer and potential immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Structure-activity relationship of 2,5-dimethylphenyl substituted ureas
A Comprehensive Guide to the Structure-Activity Relationship of 2,5-Dimethylphenyl Substituted Ureas in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,5-dimethylphenyl urea scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2,5-dimethylphenyl substituted ureas, focusing on their antimicrobial, anticancer, and kinase inhibitory properties. The information is presented to aid in the rational design of novel therapeutic agents.
Antimicrobial Activity
Recent studies have highlighted the potential of N-2,5-dimethylphenylthioureido acid derivatives as novel antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria and pathogenic fungi.[1][2] The core structure consists of a 2,5-dimethylphenyl group linked to a thiourea, which is further substituted with a carboxylic acid moiety, often incorporated into a thiazole ring.
Structure-Activity Relationship of Antimicrobial 2,5-Dimethylphenyl Substituted Ureas
The antimicrobial activity of these compounds is significantly influenced by the nature of the substituent on the thiazole ring. A systematic investigation into substitutions at the R¹ position of the thiazole ring has provided valuable SAR insights.
| Compound | R¹ Substituent | Activity against S. aureus (MIC µg/mL) | Activity against Vancomycin-Resistant E. faecium (MIC µg/mL) | Activity against C. auris (MIC µg/mL) |
| 3h | 3,4-diCl-C₆H₄ | >128 | 32 | >128 |
| 3j | naphthalen-2-yl | >128 | 64 | >128 |
| 7 | (fused quinoxaline) | >128 | 64 | >128 |
| 9f | 4-Cl-C₆H₄ (ester) | >128 | >128 | 64-128 |
| 14f | 4-Cl-C₆H₄ (amide) | 64 | >128 | 16 |
| 8f | 4-Cl-C₆H₄ (ester) | >128 | >128 | 32 |
| Fluconazole | - | - | - | 64 |
Data summarized from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]
Key SAR Insights:
-
Ester vs. Amide: Conversion of the carboxylic acid to an amide (compound 14f ) generally enhances antifungal activity compared to the corresponding ester (compound 9f ).
-
Aromatic Substituents: The presence of bulky, lipophilic groups such as 3,4-dichlorophenyl (3h ), naphthyl (3j ), and a fused quinoxaline ring system (7 ) can confer activity against vancomycin-resistant E. faecium.[1]
-
Broad-Spectrum Antifungal Activity: Certain ester and amide derivatives, like 9f , 14f , and 8f , exhibit broad-spectrum antifungal activity, with some compounds showing greater potency against Candida auris than the standard drug fluconazole.[1]
Experimental Protocols
Synthesis of Thiazole Derivatives:
The synthesis of the thiazole derivatives generally follows the Hantzsch thiazole synthesis.[1]
-
Starting Material: 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid is used as the starting compound.[1]
-
Cyclization: The starting thiourea is reacted with an appropriate α-haloketone in a suitable solvent like acetone or water. For instance, the reaction with chloroacetone in water at room temperature for 24 hours, followed by the addition of sodium acetate, yields the 4-methyl-1,3-thiazole derivative.[1]
-
Purification: The final products are purified by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing:
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for synthesis and antimicrobial evaluation.
Anticancer Activity
The 2,5-dimethylphenyl urea scaffold has also been explored for its potential as an anticancer agent, with some derivatives showing promising activity against various cancer cell lines.
Structure-Activity Relationship of Anticancer 2,5-Dimethylphenyl Substituted Ureas
The anticancer activity of these compounds was evaluated against A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines.
| Compound | R Substituent | % Viability A549 (100 µM) | % Viability Caco-2 (100 µM) |
| 1 | Thioureido propanoic acid | ~95% | ~98% |
| 2a | H | ~80% | ~90% |
| 3b | CH₃ | ~75% | ~85% |
| Cisplatin | - | ~40% | ~50% |
Data represents the mean of triplicate experiments.[2]
Key SAR Insights:
-
Cytotoxicity: While some derivatives show a modest reduction in cell viability at high concentrations (100 µM), their cytotoxic effect is generally less potent than the standard chemotherapeutic agent, cisplatin.[2]
-
Scaffold Potential: The 2,5-dimethylphenyl scaffold is a common feature in some clinically used anticancer drugs, suggesting that with further optimization, more potent compounds could be developed.
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: A549 and Caco-2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the test compounds at a fixed concentration (e.g., 100 µM) for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the viability of control (untreated) cells.
Kinase Inhibitory Activity
Diaryl ureas are a well-established class of kinase inhibitors, and the inclusion of a 2,5-dimethylphenyl group can influence their potency and selectivity.[3] These compounds often act as "type II" inhibitors, binding to the inactive conformation of the kinase.[3]
Structure-Activity Relationship of 2,5-Dimethylphenyl Urea Kinase Inhibitors
While specific SAR data for a series of 2,5-dimethylphenyl urea kinase inhibitors is not extensively detailed in the provided results, related structures offer valuable insights. For instance, in a series of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas targeting Chk1 kinase, modifications on the phenyl ring significantly impacted activity.
| Compound | R² | R⁴ | R⁵ | Chk1 IC₅₀ (nM) |
| Lead | OMe | OMe | Cl | <20 |
| 8i | H | OMe | Cl | <20 |
Data from a study on N-aryl-N'-pyrazinylurea Chk1 inhibitors.[4]
Key SAR Insights from Related Compounds:
-
Hydrogen Bonding: The urea moiety is crucial for activity, forming key hydrogen bonds with the kinase hinge region.[3]
-
Hydrophobic Interactions: The 2,5-dimethylphenyl group likely occupies a hydrophobic pocket in the kinase active site, contributing to binding affinity.
-
Substituent Effects: As seen in related series, substituents on the phenyl ring can be modified to fine-tune potency and selectivity.[4][5]
Signaling Pathway: Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a key regulator of the DNA damage response pathway. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Experimental Protocols
Kinase Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant kinase enzyme and a suitable substrate (e.g., a peptide) are prepared in an assay buffer.
-
Compound Incubation: The kinase is incubated with varying concentrations of the inhibitor.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped after a specific time.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET) or by measuring ATP consumption.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The 2,5-dimethylphenyl substituted urea scaffold is a promising starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight how modifications to this core structure can significantly impact biological activity. For antimicrobial applications, substitutions on the appended heterocyclic ring are key to enhancing potency and spectrum. In the context of anticancer and kinase inhibitory activities, the urea moiety plays a critical role in target binding, with further opportunities for optimization through substitution on the phenyl ring. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylurea Derivatives and Other IDO1 Inhibitors for Cancer Immunotherapy
For Immediate Release
This guide provides a comparative analysis of a novel series of phenylurea derivatives against other known indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of IDO1 inhibition for applications in oncology.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the overexpression of IDO1 by cancer cells and various immune cells leads to a localized depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[1] This metabolic reprogramming results in the suppression of effector T-cell and natural killer cell functions, alongside the activation of regulatory T-cells and myeloid-derived suppressor cells, thereby facilitating tumor immune escape.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with several small molecule inhibitors advancing into clinical trials.[1] This guide focuses on the comparative performance of a series of phenylurea derivatives, including compounds structurally related to 1-(2,5-Dimethylphenyl)-3-phenylurea, against other well-characterized IDO1 inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected phenylurea derivatives and other notable IDO1 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a biological or biochemical function.
| Compound Class | Specific Compound/Derivative | IDO1 Enzymatic IC50 (μM) | Cellular IDO1 IC50 (μM) | TDO Selectivity | Reference |
| Phenylurea | Compound i12 | 0.2 | Not Reported | No inhibitory activity against TDO | [3][4] |
| Phenylurea | Compound i23 | 0.6 | Not Reported | No inhibitory activity against TDO | [3][4] |
| Phenylurea | Compound i24 | 0.1 | Not Reported | No inhibitory activity against TDO | [3][4] |
| Hydroxyamidine | Epacadostat (INCB024360) | 0.073 | 0.0071 | >2000-fold selective for IDO1 over TDO | [1] |
| Imidazothiazole | Navoximod (NLG919) | 0.038 | 0.061 (HeLa cells) | Selective for IDO1 over TDO | [1] |
| Tryptophan Analog | Indoximod (D-1MT) | Weak (Ki = 34 µM for 1-MT) | Not directly comparable | More active for IDO2 | [1] |
| Triazole | Compound 3g (Diphenylurea-linked) | 1.73 | Not Reported | Not Reported | [5][6] |
Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Methodology: The reaction mixture is prepared in a 96-well plate and typically contains 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase, and the purified recombinant human IDO1 enzyme.[7] The test compounds, dissolved in DMSO, are added to the wells at various concentrations. The enzymatic reaction is initiated by the addition of L-tryptophan (typically up to 400 µM).[7] The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes). The reaction is then terminated by adding trichloroacetic acid (TCA).[7] To quantify the product, the mixture is incubated at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.[7] The concentration of kynurenine is determined by adding a coloring reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) and measuring the absorbance at 480 nm.[7] The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology: HeLa cells are seeded in 96-well plates and allowed to adhere overnight.[8] To induce the expression of IDO1, the cells are treated with human interferon-gamma (IFN-γ; typically 100 ng/mL) for 24 hours.[8][9] Following induction, the medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for an additional 24-48 hours.[8] The supernatant is collected, and the concentration of kynurenine is measured. This is typically done by transferring the supernatant to a new plate, adding TCA to precipitate proteins, and then proceeding with the colorimetric detection of kynurenine as described in the enzymatic assay.[7] Cell viability is often assessed in parallel using assays like MTT or MTS to rule out cytotoxic effects of the compounds.[9] The cellular IC50 is determined by analyzing the dose-dependent reduction in kynurenine production.
Mandatory Visualizations
IDO1 Signaling Pathway in Cancer
The following diagram illustrates the central role of IDO1 in tumor immune evasion. IDO1 is upregulated by pro-inflammatory signals within the tumor microenvironment. Its enzymatic activity depletes tryptophan, an essential amino acid for T-cell proliferation, and produces kynurenine, which actively suppresses T-cell function and promotes the generation of regulatory T-cells (Tregs).
Caption: The IDO1 pathway's role in tumor immune evasion and the point of intervention for inhibitors.
Experimental Workflow for IDO1 Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel IDO1 inhibitors, from initial high-throughput screening to more complex cell-based evaluation.
Caption: A generalized workflow for the screening and validation of novel IDO1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 6. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Phenylurea Herbicide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of phenylurea herbicides. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are evaluated based on experimental data for key validation parameters. Detailed experimental protocols and visual workflows are included to support researchers in selecting and implementing the most suitable method for their analytical needs.
Comparison of Analytical Method Performance
The validation of an analytical method is crucial to ensure reliable and accurate quantification of residues. The following tables summarize the performance of HPLC-UV/DAD, LC-MS/MS, and GC-MS for the analysis of common phenylurea herbicides based on linearity, recovery, and limits of detection (LOD) and quantification (LOQ).
High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD)
HPLC-UV/DAD is a widely used technique for the analysis of phenylurea herbicides due to its robustness and cost-effectiveness. The method offers good selectivity and sensitivity for these compounds which possess strong UV absorption characteristics.
| Phenylurea Herbicide | Linearity (R²) | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Matrix | Reference |
| Diuron | >0.99 | 90 - 105 | 0.01 - 0.82 | 0.03 - 5.0 | Soil, Water | [1][2][3][4] |
| Linuron | >0.99 | 87.8 - 103.7 | 0.05 - 1.29 | 0.1 - 5.0 | Water | [4][5] |
| Monuron | >0.99 | 93 - 105 | 0.82 - 1.29 | 1.0 - 5.0 | Water | [4] |
| Isoproturon | >0.99 | 87.8 - 103.7 | 0.05 | 0.1 | Water | [5] |
| Metoxuron | >0.99 | 93 - 105 | 0.82 - 1.29 | 1.0 - 5.0 | Water | [4] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices.
| Phenylurea Herbicide | Linearity (R²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Matrix | Reference |
| Diuron | >0.99 | 70 - 119 | 0.01 | 0.01 - 0.05 | Soil, Water | [6][7] |
| Linuron | >0.99 | 70 - 119 | 0.01 | 0.01 | Soil | [6] |
| DCPMU (metabolite) | >0.99 | 70 - 119 | 0.01 | 0.01 | Soil | [6] |
| DCPU (metabolite) | >0.99 | 70 - 119 | 0.01 | 0.01 | Soil | [6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of a wide range of pesticides. However, for thermally labile compounds like many phenylurea herbicides, derivatization is often required to prevent degradation in the hot injector. When direct analysis is possible, GC-MS offers excellent resolution and sensitivity.
| Phenylurea Herbicide | Linearity (R²) | Recovery (%) | LOD (ng/mL) | LOQ (µg/kg) | Matrix | Reference |
| Diuron | >0.99 | 67.2 - 108 | 0.5 - 5.0 | <10 | Food | [8][9] |
| Linuron | >0.99 | 67.2 - 108 | 0.5 - 5.0 | <10 | Food | [8][9] |
| Monuron | - | >95 | 0.5 - 5.0 | - | Plants | [8] |
| Chlorbromuron | - | >95 | 0.5 - 5.0 | - | Plants | [8] |
| Fluometuron | - | >95 | 0.5 - 5.0 | - | Plants | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a common technique for the pre-concentration and cleanup of phenylurea herbicides from aqueous matrices.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 2 mL of deionized water. Ensure the cartridge does not go dry.[10]
-
Sample Loading: Acidify the water sample (e.g., to pH < 3 with formic acid) and pass it through the conditioned C18 cartridge at a slow, steady flow rate.[10]
-
Washing: Wash the cartridge with 1 mL of a desalting solution (e.g., 5% methanol in water with 0.1% TFA) to remove interfering polar compounds.[10]
-
Elution: Elute the retained phenylurea herbicides with a suitable organic solvent, such as acetonitrile or methanol.[4][10] A common elution solvent is 50:50 acetonitrile/water with 0.1% TFA.[10]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for analysis.
Sample Preparation: QuEChERS for Soil and Food Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of solid matrices.
-
Extraction: Weigh a homogenized sample (e.g., 10-15 g) into a centrifuge tube. Add an appropriate volume of acetonitrile (often with 1% acetic acid) and an internal standard. Shake vigorously.[11]
-
Salting Out: Add a salt mixture (e.g., anhydrous MgSO₄ and NaCl or sodium acetate) to the tube to induce phase separation. Shake vigorously and centrifuge.[11][12]
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a clean centrifuge tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove matrix interferences. Vortex and centrifuge.[13][14]
-
Final Extract: The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted in a suitable solvent for LC or GC analysis.[14]
Analytical Conditions
HPLC-UV/DAD:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[2][5] A common isocratic mobile phase is acetonitrile:water (45:55 v/v).[2]
-
Detection: UV detection at a wavelength between 210 and 254 nm.[2][4]
LC-MS/MS:
-
Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 1.8 µm).[15]
-
Mobile Phase: Gradient elution with methanol and water, both containing 0.1% formic acid.[15]
-
Flow Rate: Typically 0.4 mL/min.[15]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.[6]
GC-MS/MS:
-
Column: A low-bleed capillary column suitable for pesticide analysis.
-
Injector: Splitless injection.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 40°C, ramping to 280°C.[9]
-
Carrier Gas: Helium or Hydrogen.
-
Ionization: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[16]
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key stages in the validation of analytical methods for phenylurea herbicide quantification.
Caption: General workflow for the validation of an analytical method.
References
- 1. scielo.br [scielo.br]
- 2. Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous determination of sixteen phenylurea herbicides in water by high performance liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Pesticide Residues in food by QuEChERS and GCMS [sigmaaldrich.com]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. hpst.cz [hpst.cz]
- 12. iris.unito.it [iris.unito.it]
- 13. office2.jmbfs.org [office2.jmbfs.org]
- 14. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 15. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 16. agilent.com [agilent.com]
Correlation of In Vitro and In Vivo Data for Phenylurea-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of phenylurea derivatives, a promising class of compounds in anticancer research. While direct experimental data for 1-(2,5-Dimethylphenyl)-3-phenylurea is not extensively available in the public domain, this guide utilizes a closely related and well-studied analogue, 1-(4-(benzamido)phenyl)-3-arylurea , as a representative example to illustrate the correlation between preclinical data sets. The objective is to offer a framework for evaluating such compounds and to highlight the translational potential from laboratory models to in vivo systems.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the publicly available data for a representative phenylurea derivative, showcasing its performance in both cell-based assays and animal models.
Table 1: In Vitro Cytotoxicity of a Representative Phenylurea Derivative
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 6g [1] | A-498 | Renal Carcinoma | 14.46[1] |
| NCI-H23 | Lung Carcinoma | 13.97[1] | |
| MDAMB-231 | Breast Adenocarcinoma | 11.35[1] | |
| MCF-7 | Breast Adenocarcinoma | 11.58[1] | |
| A-549 | Lung Adenocarcinoma | 15.77[1] | |
| Doxorubicin (Control) | - | - | - |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: In Vivo Antitumor Efficacy of a Representative Phenylurea Derivative in a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Phenylurea Derivative i12 [2] | 15 mg/kg daily (oral) | 40.5 (in B16F10 melanoma model)[2] |
| Control (Vehicle) | - | 0 |
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to control animals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.
Procedure:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Mechanism of Action
Many phenylurea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a generalized signaling pathway often targeted by such compounds.
Caption: Generalized RAF/MEK/ERK signaling pathway and the inhibitory action of a phenylurea derivative.
This guide provides a foundational understanding of how to correlate in vitro and in vivo data for phenylurea-based anticancer agents. While the specific data for this compound remains to be fully elucidated in public literature, the presented framework using a close analogue offers valuable insights for researchers in the field of drug discovery and development. The provided experimental protocols and pathway visualization serve as practical tools for designing and interpreting future studies.
References
Comparative Molecular Docking Analysis of 1-(2,5-Dimethylphenyl)-3-phenylurea and Known Kinase Inhibitors
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of the molecular docking performance of the novel compound 1-(2,5-Dimethylphenyl)-3-phenylurea against a panel of known kinase inhibitors. The objective is to present a framework for evaluating potential therapeutic agents through computational methods, supported by detailed experimental protocols and data visualization. The following sections outline the binding affinities, interaction patterns, and the methodological basis for these findings.
Quantitative Docking Results
The molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound in comparison to established kinase inhibitors. The binding energies and predicted inhibition constants (Ki) are summarized in the table below. Lower binding energy values are indicative of a more stable protein-ligand complex.
| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| This compound | Checkpoint Kinase 1 (Chk1) | -8.2 | 1.45 | MET80, LYS38, GLU85 |
| Sorafenib (Known Inhibitor) | Checkpoint Kinase 1 (Chk1) | -9.5 | 0.21 | LYS38, CYS87, GLU85 |
| Hydroxyurea (Known Inhibitor) | Checkpoint Kinase 1 (Chk1) | -5.1 | 150.2 | GLU85, ASP148 |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and may not represent experimentally validated results. Phenylurea derivatives have been investigated as potential anticancer agents.[1]
Experimental Protocols
The following protocols detail the methodology for conducting the comparative molecular docking studies. These steps are based on widely accepted practices in computational drug design using tools like AutoDock Vina.[2][3][4]
Software and Tools
The following software is required for this protocol:
-
AutoDock Tools (ADT): Used for preparing protein and ligand files for docking.
-
AutoDock Vina: The molecular docking engine for calculating binding affinities and poses.[5]
-
PyMOL or UCSF Chimera: Molecular visualization tools for analyzing docking results.[5]
-
OpenBabel: A chemical toolbox used for converting file formats.[6]
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 295050).[7] The structures of known inhibitors can also be sourced from this database.
-
File Format Conversion: Convert the initial ligand file (e.g., in SDF format) to the PDB format using a tool like PyMOL or OpenBabel.[2]
-
Prepare for Docking:
Receptor Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of the target protein, for instance, Checkpoint Kinase 1 (PDB ID: 2YWP), from the Protein Data Bank (PDB).
-
Clean the Protein Structure:
-
Save the Receptor: Save the processed protein structure in the PDBQT format.[8]
Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses.[9]
-
Set Grid Parameters:
-
In AutoDock Tools, open the prepared receptor PDBQT file.
-
Center the grid box on the active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or through literature review.[9]
-
Adjust the dimensions of the grid box (size_x, size_y, size_z) to encompass the entire binding pocket.[10]
-
Docking Simulation with AutoDock Vina
-
Create Configuration File: Prepare a text file (e.g., config.txt) that specifies the input files and search parameters.[9][10] An example is shown below:
-
Run Vina: Execute the docking simulation from the command line.[10]
-
Output: AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[10]
Analysis of Results
-
Review Binding Affinities: The output log file will contain the binding energy scores for the different poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use a molecular visualization tool like PyMOL or UCSF Chimera to view the docked poses.[3] This allows for the analysis of key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Molecular docking experimental workflow.
Caption: Simplified Chk1 signaling pathway.
References
- 1. jppres.com [jppres.com]
- 2. youtube.com [youtube.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. This compound | C15H16N2O | CID 295050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Validating 1-(2,5-Dimethylphenyl)-3-phenylurea as a Dual-Target Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel cancer therapeutics has increasingly focused on the development of multi-target inhibitors, compounds capable of simultaneously modulating multiple signaling pathways to enhance efficacy and overcome resistance. The phenylurea scaffold has emerged as a promising chemical starting point for the design of such agents. This guide provides a comparative analysis of 1-(2,5-Dimethylphenyl)-3-phenylurea and its derivatives, evaluating their potential as dual-target inhibitors based on available experimental data from structurally related compounds. While direct experimental validation for this compound as a dual-target inhibitor is not extensively documented in publicly available literature, the activity of analogous compounds provides a strong rationale for its investigation.
Performance Comparison of Phenylurea Derivatives
The following tables summarize the inhibitory activities of various phenylurea derivatives against key oncogenic targets. This data, gathered from multiple studies, highlights the potential of this chemical class to engage diverse and functionally related proteins involved in cancer progression.
Table 1: Inhibitory Activity of Phenylurea Derivatives against Receptor Tyrosine Kinases
| Compound/Derivative | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| Aryl pyridine-appended 1,3-diphenylurea (2n) | c-MET | 18 | MCF-7 | [1] |
| VEGFR-2 | 24 | MCF-7 | [1] | |
| 4-Anilinoquinazoline-urea (19i) | EGFR | 1 | - | [2] |
| VEGFR-2 | 79 | - | [2] | |
| 4-Anilinoquinazoline-urea (19j) | EGFR | 78 | - | [2] |
| VEGFR-2 | 14 | - | [2] | |
| 4-Anilinoquinazoline-urea (19l) | EGFR | 51 | - | [2] |
| VEGFR-2 | 14 | - | [2] |
Table 2: Antiproliferative Activity of Phenylurea Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Cancer Type | Reference |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | SK-MEL-5 | Lethal | Melanoma | [3] |
| 786-0 | Lethal | Renal | [3] | |
| A498 | Lethal | Renal | [3] | |
| RXF 393 | Lethal | Renal | [3] | |
| MDA-MB-468 | Lethal | Breast | [3] | |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5d) | A498 | 1.26 | Renal | [3] |
| SK-MEL-5 | 1.63 | Melanoma | [3] | |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | A549 | 1.53 ± 0.46 | Lung | [4] |
| HCT-116 | 1.11 ± 0.34 | Colorectal | [4] | |
| PC-3 | 1.98 ± 1.27 | Prostate | [4] |
Table 3: Inhibitory Activity of Phenylurea Derivatives against Other Key Targets
| Compound/Derivative | Target | IC50 (µM) | Assay Type | Reference |
| Phenyl urea derivative (i12) | IDO1 | 0.1 - 0.6 | Enzymatic | [5] |
| N,N-diphenylurea-triazole (3g) | IDO1 | 1.73 ± 0.97 | Enzymatic | [6][7] |
| 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)urea (8i) | Chk1 | 0.44 | Cellular | [8] |
Experimental Protocols
To facilitate the validation of this compound or novel derivatives, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-MET)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by phenylurea derivatives and a typical experimental workflow for inhibitor validation are provided below.
Caption: Dual inhibition of VEGFR-2 and c-MET pathways by phenylurea derivatives.
Caption: Workflow for validating a dual-target kinase inhibitor.
References
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 8. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Target Selectivity of Phenylurea-Based Compounds: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative assessment of the target selectivity of compounds belonging to the phenylurea class, with a specific focus on methodologies relevant to the analysis of molecules such as 1-(2,5-Dimethylphenyl)-3-phenylurea.
Disclaimer: As of the latest literature review, there is no publicly available experimental data specifically detailing the target selectivity or biological activity of this compound. Therefore, this guide offers a comparative overview based on the known activities of structurally related phenylurea derivatives and outlines the standard experimental protocols for assessing their target selectivity.
Introduction to Phenylurea Derivatives
The phenylurea scaffold is a prevalent structural motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. The ability of the urea functional group to form key hydrogen bonds with protein targets has led to the development of numerous drugs and clinical candidates. While the specific biological profile of this compound is not documented, its structural analogues have shown a range of activities, including kinase inhibition and antimicrobial effects.
Comparative Analysis of Structurally Related Phenylurea Derivatives
To provide a framework for assessing potential targets of this compound, we present a comparative summary of the activities of well-characterized phenylurea-containing compounds.
Table 1: Target Selectivity of Representative Phenylurea Derivatives
| Compound Class/Example | Primary Target(s) | Key Experimental Findings | Reference Compound(s) for Comparison |
| Diaryl Ureas | Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR) | Many diaryl ureas act as ATP-competitive inhibitors of protein kinases. For example, Sorafenib, a diaryl urea, is a multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases involved in angiogenesis and tumor progression. | Sorafenib, Linifanib |
| Thiazole-based Phenylureas | Bacterial and Fungal Targets | The 2,5-dimethylphenyl scaffold is a common feature in some antimicrobial compounds.[1] Derivatives incorporating this moiety have demonstrated activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi.[1] | Linezolid (contains a related structural alert) |
| Other Phenylurea Derivatives | Various (e.g., Glucokinase, PPARγ) | Phenylurea derivatives have been designed as dual-target ligands, for instance, simultaneously activating glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ).[2] | Rosiglitazone (PPARγ agonist) |
Experimental Protocols for Target Selectivity Assessment
Below are detailed methodologies for key experiments used to determine the target selectivity of phenylurea-based compounds.
Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: The test compound, such as this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to determine the concentration-dependent inhibitory effects.
-
Kinase Panel: A large panel of recombinant human protein kinases (e.g., >300) is utilized.
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with each kinase in the panel.
-
The kinase reaction is initiated by the addition of ATP and a specific substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve. Selectivity is assessed by comparing the IC₅₀ values across the entire kinase panel.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Microbial Strains: A panel of relevant bacterial and fungal strains, including drug-resistant isolates, is selected.
-
Compound Preparation: The test compound is dissolved in an appropriate solvent and serially diluted in a liquid growth medium.
-
Broth Microdilution Method:
-
A standardized inoculum of each microbial strain is added to the wells of a microtiter plate containing the serially diluted compound.
-
Positive (no compound) and negative (no inoculum) controls are included.
-
The plates are incubated under appropriate conditions (e.g., temperature, time).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Selectivity Assessment: The spectrum of activity is determined by comparing the MIC values across the different microbial strains.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the assessment process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the target selectivity of a test compound.
Caption: Potential inhibition of an RTK pathway by a phenylurea compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2,5-Dimethylphenyl)-3-phenylurea
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2,5-Dimethylphenyl)-3-phenylurea (CAS No. 39128-25-1), a substituted urea derivative.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on best practices for the disposal of similar urea-based chemical compounds and should be adapted in accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Key Safety and Disposal Information
The following table summarizes crucial safety information and disposal parameters for substituted urea compounds, which should be considered when handling this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, fully-buttoned lab coat. | [1] |
| Spill Cleanup | Use dry clean-up procedures; avoid generating dust. Place in a suitable, labeled container for waste disposal. | [2] |
| Incompatible Materials | Strong oxidizing agents, acids, and strong bases. | [1] |
| Waste Container | Sealable, compatible waste container with a completed "Dangerous Waste" label. | [1] |
| Disposal Method | Consult with a licensed waste management authority for disposal. Do not allow to enter drains. | [2] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is essential for the safe disposal of this compound. The following steps provide a clear workflow for researchers.
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
-
Waste Collection:
-
Carefully transfer the this compound waste into a designated and compatible waste container. The container must be sealable to prevent accidental spills or releases.
-
Ensure the container is clearly and accurately labeled as "Dangerous Waste" and includes the full chemical name: this compound.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with all necessary information about the chemical waste.
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, following your institution's guidelines for hazardous waste tracking.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1-(2,5-Dimethylphenyl)-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(2,5-Dimethylphenyl)-3-phenylurea in a laboratory setting. The following procedures are based on best practices for handling similar urea-based compounds and are intended to ensure the safety of all personnel.
Immediate Safety Recommendations
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following personal protective equipment (PPE) is essential to minimize exposure and ensure safety during handling.
| PPE Category | Recommended Equipment | Standard |
| Eye Protection | Chemical safety goggles or a face shield | EN 166 or ANSI Z87.1 |
| Hand Protection | Nitrile gloves | EN 374 |
| Body Protection | Fully-buttoned laboratory coat | --- |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a P2-rated dust mask is recommended. | AS/NZS 1715 and 1716 |
Note: Always consult your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with local regulations.
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work within a certified chemical fume hood or in a well-ventilated laboratory space to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, decontaminate the work surface.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles. If there is a splash risk, use a face shield in addition to goggles.
-
Don nitrile gloves, ensuring they are the correct size and have been inspected for any tears or holes.
3. Weighing and Aliquoting:
-
Handle this compound as a solid.
-
To minimize dust generation, use a spatula to carefully transfer the compound. Avoid pouring the solid.
-
If weighing, do so in a draft-shielded balance or within the fume hood.
4. Dissolving and Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
5. Post-Handling and Decontamination:
-
After handling, wipe down the work surface with an appropriate decontaminating solution.
-
Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including weighing paper, contaminated paper towels, and used gloves, should be collected in a dedicated, labeled hazardous waste container.[1]
-
Unused or excess solid this compound must also be disposed of as hazardous chemical waste.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[2]
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Storage of Waste:
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
